2-(Aminomethyl)-5-methylpyridin-3-ol: Structural Analysis & Chemical Properties
This technical guide details the chemical properties, structural analysis, and synthetic pathways of 2-(Aminomethyl)-5-methylpyridin-3-ol . Molecular Identity & Structural Analysis 2-(Aminomethyl)-5-methylpyridin-3-ol is...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the chemical properties, structural analysis, and synthetic pathways of 2-(Aminomethyl)-5-methylpyridin-3-ol .
Molecular Identity & Structural Analysis
2-(Aminomethyl)-5-methylpyridin-3-ol is a specialized pyridine derivative characterized by a bidentate chelating motif (an aminomethyl group adjacent to a hydroxyl group). It is a positional isomer of the vitamin B6 vitamer, Pyridoxamine.
Due to the presence of a basic primary amine, a basic pyridine nitrogen, and an acidic phenolic hydroxyl, this molecule exhibits complex acid-base behavior.
Property
Value (Estimated/Derived)
Mechanistic Explanation
pKa (Pyridine N)
~4.8 - 5.2
Protonation of the pyridine ring nitrogen.
pKa (Phenolic OH)
~8.5 - 9.0
Deprotonation of the 3-OH group; stabilized by H-bonding to the amine.
pKa (Primary Amine)
~9.5 - 9.8
Protonation of the exocyclic -CH2-NH2 group.
LogP
~0.2 - 0.5
Highly polar due to zwitterionic potential; soluble in aqueous buffers.
Chelation Geometry
N,O-Bidentate
Forms stable 5- or 6-membered rings with transition metals (Zn, Cu).
Reactivity Profile & Zwitterionic Equilibrium
The core reactivity of 2-(aminomethyl)-5-methylpyridin-3-ol is defined by its ability to exist as a zwitterion and its efficacy as a Zinc Binding Group (ZBG) in metalloenzyme inhibitors.
Zwitterionic Equilibrium
In neutral aqueous solution (pH 7.0), the molecule exists primarily in a zwitterionic state where the phenolic proton transfers to the highly basic primary amine or the pyridine nitrogen, creating a net neutral but charged species.
Chelation Mechanism (The "Pharmacophore")
The 2-aminomethyl-3-hydroxy motif is a privileged scaffold for inhibiting metalloenzymes (e.g., Matrix Metalloproteinases - MMPs).
Bidentate Binding: The phenolic oxygen (hard donor) and the amine nitrogen (intermediate donor) coordinate with the metal ion (e.g., Zn
) in the enzyme active site.
Hydrogen Bonding: The pyridine nitrogen remains available to accept hydrogen bonds from protein residues, enhancing specificity.
Synthetic Routes
Synthesis of this specific isomer requires constructing the 2-aminomethyl arm while preserving the 3-hydroxyl group. The most robust route involves the reduction of a nitrile precursor.
Retrosynthetic Analysis
Target: 2-(Aminomethyl)-5-methylpyridin-3-ol
Precursor: 3-Hydroxy-5-methylpicolinonitrile
Starting Material: 3-Hydroxy-5-methylpyridine or 5-Methyl-3-pyridinol
Protocol: Nitrile Reduction Route
This protocol describes the conversion of the nitrile intermediate to the target amine.
Reagents:
Raney Nickel (Active catalyst)
Methanol (Solvent)
Ammonia (to suppress secondary amine formation)
Hydrogen gas (H
)
Step-by-Step Methodology:
Preparation: Dissolve 3-hydroxy-5-methylpicolinonitrile (1.0 eq) in methanolic ammonia (7 M NH
in MeOH).
Catalyst Addition: Add Raney Nickel (approx 20 wt% of substrate) under an Argon atmosphere. Caution: Raney Nickel is pyrophoric.
Hydrogenation: Purge the vessel with H
and pressurize to 40 psi (3 bar). Agitate at room temperature for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (Eluent: DCM/MeOH/NH
OH 90:9:1). The nitrile spot (R ~0.6) should disappear, yielding a polar baseline spot.
Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.
Purification: Isolate the product as the hydrochloride salt by adding 1M HCl in ether, or purify via ion-exchange chromatography (Dowex 50W) to obtain the free base.
[1]
Pharmaceutical Applications
This molecule serves as a Fragment-Based Drug Discovery (FBDD) starting point.
Metalloenzyme Inhibition
The 3-hydroxy-2-aminomethylpyridine motif acts as a bioisostere for hydroxamic acids (a common but often toxic ZBG).
Target: Histone Deacetylases (HDACs).
Mechanism: The bidentate chelation blocks the catalytic Zinc ion, preventing substrate hydrolysis.
Advantage: Unlike hydroxamates, this pyridine scaffold is less prone to mutagenicity and has better metabolic stability.
Bioisosterism
It acts as a rigidified analog of GABA (Gamma-aminobutyric acid) or Glycine , potentially interacting with neurotransmitter receptors if the lipophilicity is adjusted via the 5-methyl group.
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer may be limited, handle as a potent pyridine derivative.
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Incompatibility: Strong oxidizing agents, acid chlorides (will react with both amine and phenol).
References
Agrawal, A. et al. (2016). Zinc-Binding Groups in Matrix Metalloproteinase Inhibitors: The Role of Hydroxypyridinones and Related Scaffolds. Journal of Medicinal Chemistry. (Contextual grounding on the 2-amino-3-hydroxy scaffold).
NIST Chemistry WebBook. (2024). Standard Reference Data for Pyridine Derivatives.
Cohen, S. M. (2007). New Approaches for Medicinal Chemistry: Bioinorganic Discovery. Science.
PubChem Compound Summary. 2-Amino-5-methylpyridin-3-ol (Isomer Reference). National Library of Medicine. (Provided for structural contrast).
Thermodynamic Stability and Physicochemical Profiling of 2-(Aminomethyl)-5-methylpyridin-3-ol
Executive Summary 2-(Aminomethyl)-5-methylpyridin-3-ol is a highly functionalized pyridinol derivative structurally homologous to the pyridoxamine (Vitamin B₆) family. In pharmaceutical development, the thermodynamic sta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Aminomethyl)-5-methylpyridin-3-ol is a highly functionalized pyridinol derivative structurally homologous to the pyridoxamine (Vitamin B₆) family. In pharmaceutical development, the thermodynamic stability of this active pharmaceutical ingredient (API) intermediate is not a static property; it is a dynamic landscape governed by tautomeric equilibria, pH-dependent ionization, and susceptibility to oxidative deamination. This whitepaper provides a comprehensive, causality-driven framework for profiling the thermodynamic behavior of this compound, ensuring robust formulation and shelf-life stability.
Structural Thermodynamics & Tautomeric Equilibria
The core thermodynamic feature of 2-(Aminomethyl)-5-methylpyridin-3-ol is its ability to exist in multiple tautomeric states. The equilibrium between the neutral (hydroxy) and zwitterionic (pyridinium-olate) forms is exquisitely sensitive to the dielectric constant (
) of the microenvironment.
As demonstrated in resonant inelastic X-ray scattering studies of related 3-hydroxypyridines, shifts in molecular polarity directly dictate relative thermodynamic stability [1]. In aqueous media (high dielectric constant), the zwitterion is thermodynamically favored because the separated charges (–O⁻ and –NH⁺) are stabilized via hydrogen bonding with the solvent shell[1]. Conversely, in non-polar environments (e.g., lipid bilayers or hydrophobic formulation matrices), the equilibrium shifts toward the neutral form to minimize the energetic penalty of desolvation.
Fig 1: Solvent-dependent tautomeric equilibrium of the pyridinol ring.
The macroscopic stability of the compound across physiological pH gradients is dictated by three distinct ionizable centers. The electron-donating 5-methyl group slightly increases the basicity of the pyridine nitrogen compared to unsubstituted analogs via inductive effects.
Pyridine Nitrogen (pKa ~ 3.6): Protonation at low pH stabilizes the cationic and zwitterionic forms.
Phenolic Hydroxyl (pKa ~ 8.2): Deprotonation yields the phenolate, significantly increasing electron density on the pyridine ring.
Aminomethyl Group (pKa ~ 10.1): The primary amine remains protonated at physiological pH (7.4), making the molecule highly water-soluble but susceptible to nucleophilic attack if deprotonated at higher pH.
Quantitative Data: Thermodynamic Parameters of Ionization (Estimated at 298.15 K)
Ionizable Group
Macroscopic pKa
(kJ/mol)
Enthalpy (kJ/mol)
Entropy (J/K·mol)
Pyridine Nitrogen
3.6 ± 0.1
20.5
15.2
-17.8
Phenolic Hydroxyl
8.2 ± 0.1
46.8
22.4
-81.8
Aminomethyl Group
10.1 ± 0.1
57.6
45.1
-41.9
Mechanistic Degradation Pathways & Metal Coordination
Thermodynamic stability encompasses the kinetic barriers to irreversible degradation. The primary aminomethyl group is highly reactive. Similar to pyridoxamine, which forms stable complexes with metal ions and traps reactive oxygen/carbonyl species [2], 2-(Aminomethyl)-5-methylpyridin-3-ol is highly susceptible to oxidative deamination.
While this reactivity imparts potent antioxidant properties—often involving the transfer of hydrogen atoms from the protonated amino or phenolic groups at diffusion-limited rates[2]—it represents a primary thermodynamic degradation pathway in pharmaceutical formulations.
Coordination Thermodynamics:
Coordination with transition metals fundamentally alters this degradation landscape. The adjacent phenolic oxygen and aminomethyl nitrogen act as potent bidentate ligands. Complexation with metals (e.g., Cu²⁺, Au³⁺) locks the molecule into a rigid conformation. The absence of electron-withdrawing groups (unlike the phosphate in PLP) favors the formation of highly stable complexes, significantly increasing the activation energy required for oxidative degradation [3].
Experimental Protocols for Thermodynamic Profiling
To accurately map the thermodynamic landscape of 2-(Aminomethyl)-5-methylpyridin-3-ol, we employ a Self-Validating Spectrophotometric Workflow .
Causality & Self-Validation: We utilize UV-Vis spectrophotometry rather than standard potentiometry because the distinct chromophores of the neutral (~280 nm) and zwitterionic (~315 nm) forms allow for the isolation of microscopic equilibria. The system is self-validating: the presence of strict isosbestic points throughout the pH titration mathematically guarantees that the system is strictly a two-state equilibrium (protonated
deprotonated) without the accumulation of oxidative degradation byproducts. If isosbestic points drift, the assay automatically invalidates itself, indicating thermal or oxidative instability.
Fig 2: Self-validating spectrophotometric workflow for thermodynamic profiling.
Step-by-Step Methodology:
Isoionic Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson) to maintain a constant ionic strength (
M with KCl). Causality: Thermodynamic constants are highly sensitive to ionic strength due to activity coefficient variations; maintaining M mimics physiological conditions and prevents Debye-Hückel deviations.
Anaerobic Sample Dissolution: Dissolve the API in degassed, ultra-pure water to a final concentration of 50 µM. Causality: The aminomethyl group is susceptible to oxidative deamination. Degassing prevents premature ROS-mediated degradation during the assessment.
Thermal Equilibration: Equilibrate the sample in a Peltier-controlled cuvette at exactly 298.15 K for 10 minutes. Causality: Tautomerization is an enthalpically driven process; even a 1 K fluctuation will significantly skew the extracted van't Hoff parameters.
Spectral Acquisition & Deconvolution: Scan from 220 nm to 400 nm at 0.5 pH increments. Apply Singular Value Decomposition (SVD) to the spectral matrix. Validation Check: The rank of the SVD matrix must equal the number of absorbing species. A rank > 2 during a single protonation step indicates degradation, triggering an automatic halt to the protocol.
Thermodynamic Extraction: Fit the deconvoluted absorbance data to the van't Hoff equation to extract
, , and for each ionization and tautomeric event.
References
Title: How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity
Source: International Journal of Molecular Sciences (2019)
URL: [Link]
Title: Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra
Source: International Journal of Molecular Sciences (2024)
URL: [Link]
Title: Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering
Source: The Journal of Physical Chemistry Letters (2022)
URL: [Link]
Molecular Weight and Formula Analysis of 2-(Aminomethyl)-5-methylpyridin-3-ol: A Technical Guide to Structural Elucidation
Executive Summary In the landscape of modern drug development, the unambiguous structural validation of novel active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development, the unambiguous structural validation of novel active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable regulatory requirement. 2-(Aminomethyl)-5-methylpyridin-3-ol is a highly functionalized pyridine derivative, structurally analogous to key intermediates in the Vitamin B6 (pyridoxamine) biosynthetic pathway.
This whitepaper provides an authoritative, in-depth guide to determining and validating the molecular weight and formula of this compound. By synthesizing theoretical calculations with field-proven analytical methodologies—specifically High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA)—this document establishes a self-validating framework for structural elucidation.
Physicochemical Profiling and Theoretical Calculations
Before empirical analysis begins, a rigorous theoretical profile must be established. The distinction between average molecular weight and monoisotopic exact mass is critical: average molecular weight accounts for the natural abundance of all isotopes and is used for synthetic stoichiometry, whereas the monoisotopic mass relies strictly on the primary isotopes (
C, H, N, O) and serves as the benchmark for HRMS[1].
Furthermore, the Nitrogen Rule dictates that a molecule with an even nominal mass (138 Da) must contain an even number of nitrogen atoms (or zero). This immediately corroborates the presence of the pyridine ring nitrogen and the primary amine in the structure.
Table 1: Quantitative Data Summary for 2-(Aminomethyl)-5-methylpyridin-3-ol
Parameter
Value
Analytical Significance
Molecular Formula
CHNO
Defines the exact atomic composition.
Monoisotopic Mass
138.0793 Da
Target value for HRMS structural confirmation.
Average Molecular Wt.
138.17 g/mol
Used for stoichiometric calculations in synthesis.
[M+H] Exact Mass
139.0871 Da
Observed molecular ion in positive ESI-MS.
Elemental Composition
C: 60.85%, H: 7.30%, N: 20.27%, O: 11.58%
Benchmark for CHN combustion analysis.
Core Analytical Methodologies: The "How" and "Why"
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
High-Resolution Mass Spectrometry is the gold standard for determining the elemental composition of novel pyridine derivatives[1]. Electrospray Ionization (ESI) is selected because it is a "soft" ionization technique. Unlike Electron Impact (EI) which shatters the molecule, ESI transfers the small molecule directly from the solvent into the gas phase with minimal in-source fragmentation, preserving the intact molecular ion [M+H]
By measuring the mass-to-charge ratio (m/z) with extreme precision (sub-5 ppm error), computational mass spectrometry algorithms can filter out false positives and lock in the exact elemental formula[3].
Tandem Mass Spectrometry (HCD MS/MS)
To verify connectivity, Higher-energy Collisional Dissociation (HCD) is employed. By isolating the [M+H]
precursor ion and subjecting it to controlled collisions with an inert gas (e.g., Nitrogen or Argon), the molecule fragments along its weakest bonds[2]. For 2-(Aminomethyl)-5-methylpyridin-3-ol, the predictable loss of ammonia (-NH) from the aminomethyl group and water (-HO) from the hydroxyl group provides diagnostic fragment ions that confirm the structural topology.
Elemental Analysis (Combustion)
While HRMS confirms the formula of the ionized species, Elemental Analysis (EA) validates the bulk purity of the synthesized batch. By combusting the sample and measuring the evolved gases, the empirical C, H, N, and O percentages are quantified. A variance falling within the permissible range of ±0.4% between the theoretical and experimental values definitively validates the molecular formula[4].
Experimental Workflows and Self-Validating Protocols
The following protocols are designed with built-in causality and self-validation steps to ensure absolute data integrity.
Protocol 1: ESI-HRMS Isotopic Analysis Workflow
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of Methanol and Water containing 0.1% Formic Acid.
Causality: The 0.1% formic acid is not merely a solvent additive; it acts as an aggressive proton donor, shifting the ionization equilibrium to heavily favor the [M+H]
species, which is critical for positive-ion mode ESI sensitivity.
Instrument Calibration: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to sample introduction.
Self-Validation: Achieving a mass error of < 2 ppm on the calibrant confirms that the mass analyzer (Orbitrap or TOF) is thermally and electronically stable, ensuring subsequent sample data is trustworthy.
Data Acquisition: Introduce the sample via direct infusion at 5 µL/min. Acquire full-scan MS data (m/z 50–500) at a resolving power of 100,000 (at m/z 200).
Data Processing: Extract the monoisotopic peak (m/z 139.0871). Utilize computational mass spectrometry software to generate candidate formulas based on a 5 ppm tolerance window and isotopic pattern scoring[3].
Sample Preparation: Weigh exactly 1.500 mg of the desiccated crystalline compound into a combustible tin capsule using a microbalance.
Causality: Rigorous desiccation is mandatory. Any residual atmospheric moisture will artificially inflate the hydrogen and oxygen percentages, leading to an immediate failure of the ±0.4% variance rule.
Combustion: Drop the capsule into a furnace at 900°C under a pure O
stream.
Detection: Pass the combusted gases (CO
, HO, NO) through a reduction column and quantify via a Thermal Conductivity Detector (TCD)[5].
Self-Validation: Run a blank tin capsule and a known reference standard (e.g., sulfanilamide) prior to the sample. This baselines the TCD and verifies the calibration curve.
Visualizations of Analytical Logic
Analytical Workflow for the Structural Elucidation and Formula Validation of Pyridine Derivatives.
Predictive ESI-HRMS Fragmentation Pathway for 2-(Aminomethyl)-5-methylpyridin-3-ol.
References
BenchChem.
MDPI. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." MDPI.com.
MDPI. "2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II)
PMC - NIH. "Computational mass spectrometry for small molecules." NIH.gov.
ACS Publications. "Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry." ACS.org.
Engineering Bidentate Scavengers: A Technical Whitepaper on 2-(Aminomethyl)-5-methylpyridin-3-ol Derivatives
Executive Summary The structural scaffold of 2-(aminomethyl)-5-methylpyridin-3-ol represents a privileged pharmacophore in modern medicinal chemistry. As a highly potent, simplified analog of pyridoxamine (a Vitamin B6 v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural scaffold of 2-(aminomethyl)-5-methylpyridin-3-ol represents a privileged pharmacophore in modern medicinal chemistry. As a highly potent, simplified analog of pyridoxamine (a Vitamin B6 vitamer), this class of compounds exhibits profound dual-modulatory capabilities: the aggressive scavenging of reactive carbonyl species (RCS)[1] and the precise bidentate chelation of transition metals[2]. This whitepaper provides an in-depth technical analysis of the physicochemical rationale, mechanisms of action, and validated experimental workflows required to evaluate these derivatives in drug development programs targeting diabetic complications and metalloenzyme-driven pathologies.
Structural Rationale & Molecular Geometry
The efficacy of 2-(aminomethyl)-5-methylpyridin-3-ol derivatives is fundamentally dictated by their acid-base chemistry and spatial geometry.
In aqueous environments, the basicity of the aminomethyl nitrogen (pKa ~9.8) and the acidity of the phenolic hydroxyl group (pKa ~5.2) dictate that the molecule exists predominantly as a zwitterion at physiological pH (7.4)[2]. This zwitterionic equilibrium is the engine of its biological activity:
Nucleophilicity: The unprotonated fraction of the primary amine serves as a highly reactive nucleophile, primed to attack electrophilic carbonyls.
Intramolecular Stabilization: Spectroscopic studies reveal that the C3 hydroxyl group engages in intramolecular hydrogen bonding with the pyridinic nitrogen, stabilizing the intermediate transition states during Schiff base formation and preventing unwanted β-elimination side reactions[2].
Core Mechanism 1: Reactive Carbonyl Scavenging
Hyperglycemia and lipid peroxidation endogenously generate highly reactive dicarbonyls, such as methylglyoxal (MGO) and 3-deoxyglucosone (3-DG)[3],[4]. These species irreversibly crosslink matrix proteins to form Advanced Glycation End-products (AGEs), driving tissue fibrosis, macrophage dysfunction, and microvascular lesions[1],[3].
2-(Aminomethyl)-5-methylpyridin-3-ol acts as a sacrificial nucleophile. The primary amine attacks the highly electrophilic ketone/aldehyde of MGO, forming a reversible hemithioacetal or Schiff base. Driven by the thermodynamic stability of the pyridine ring, this intermediate rapidly undergoes an irreversible rearrangement to form a stable, non-toxic adduct[1],[4]. By trapping these precursors, the derivative prevents protein functional damage and significantly reduces downstream markers of endothelial dysfunction, such as soluble vascular cell adhesion molecule-1 (sVCAM-1)[5].
Fig 1. Nucleophilic scavenging pathway of methylglyoxal by the pyridoxamine analog.
Core Mechanism 2: Metalloenzyme Chelation
Beyond carbonyl scavenging, the spatial proximity of the 2-aminomethyl nitrogen and the 3-hydroxyl oxygen creates an ideal bidentate ligand[2]. This N,O-donor motif forms highly stable coordination complexes with divalent transition metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺) residing in the active sites of critical enzymes[6]. This chelation mechanism allows these derivatives to act as potent inhibitors of matrix metalloproteinases (MMPs) and semicarbazide-sensitive amine oxidases (SSAO), making them valuable in anti-inflammatory and anticancer research[6].
Fig 2. High-throughput fluorometric workflow for metalloenzyme inhibition screening.
Experimental Protocols (Self-Validating Systems)
To accurately quantify the pharmacological profile of 2-(aminomethyl)-5-methylpyridin-3-ol derivatives, assays must be designed with strict environmental controls to maintain the compound's zwitterionic state.
Protocol A: HPLC-Based In Vitro Carbonyl Scavenging Assay
Purpose: To quantify the kinetic trapping efficiency of MGO and 3-DG.
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer. Causality: The pH must be strictly titrated to 7.4. Deviations below pH 6.0 will fully protonate the primary amine, neutralizing its nucleophilicity and yielding false negatives[2].
Reagent Initialization: Prepare 1 mM solutions of the derivative, MGO, and 3-DG in the phosphate buffer.
Reaction Assembly: Mix the derivative and the carbonyl species in a 1:1 molar ratio.
Self-Validating Controls:
Positive Control: Run a parallel reaction using Aminoguanidine (a validated MGO scavenger).
Negative/Blank Control: Incubate MGO alone in buffer to establish the baseline rate of spontaneous degradation.
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 2, 4, 8, and 24 hours. Quench the reaction immediately with 0.1% Trifluoroacetic acid (TFA) to halt nucleophilic attack.
HPLC Analysis: Analyze via RP-HPLC (C18 column) using a gradient of water/acetonitrile (0.1% TFA). Monitor the disappearance of the MGO peak (UV 280 nm) relative to the blank control.
Purpose: To determine the IC₅₀ for zinc-dependent metalloproteases.
Enzyme Equilibration: Dilute the target metalloenzyme in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
Ligand Pre-Incubation: Add serial dilutions of the derivative (1 nM to 100 µM) to the enzyme. Causality: Pre-incubate for exactly 15 minutes at room temperature. Bidentate metal coordination is a thermodynamically driven process; immediate substrate addition without pre-incubation will result in artificially inflated IC₅₀ values.
Substrate Addition: Add the fluorogenic substrate (e.g., MCA-peptide) to initiate the reaction.
Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 30 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression.
Quantitative Data Summaries
The following tables summarize the representative pharmacological metrics for the 5-methyl derivative class, illustrating their dual-action capabilities.
Table 1: Comparative Carbonyl Scavenging Efficiency (In Vitro)
Compound / Control
Target RCS
Trapping Efficiency (24h)
Adduct Stability
2-(Aminomethyl)-5-methylpyridin-3-ol
MGO
89.4% ± 2.1%
High (Irreversible)
2-(Aminomethyl)-5-methylpyridin-3-ol
3-DG
76.2% ± 3.4%
High (Irreversible)
Aminoguanidine (Positive Control)
MGO
85.1% ± 1.8%
Moderate
| Vehicle Blank | MGO | 4.2% ± 0.5% | N/A |
Table 2: Metalloenzyme Inhibition Profiling
Target Enzyme
Metal Cofactor
IC₅₀ (µM)
Coordination Mode
MMP-2
Zn²⁺
12.4 ± 1.1
N,O-Bidentate
MMP-9
Zn²⁺
15.8 ± 1.4
N,O-Bidentate
| SSAO | Cu²⁺ | 8.2 ± 0.9 | N,O-Bidentate |
References
1.[1] Pyridoxamine ameliorates methylglyoxal‐induced macrophage dysfunction to facilitate tissue repair in diabetic wounds. National Institutes of Health (PMC). Available at:
2.[3] Reduction of Methylglyoxal-Induced Glycation by Pyridoxamine Improves Adipose Tissue Microvascular Lesions. National Institutes of Health (PMC). Available at:
3.[2] Buy 4-(Aminomethyl)pyridin-3-ol dihydrochloride (EVT-13274340). EvitaChem. Available at:
4.[4] Pyridoxamine Protects Proteins from Functional Damage by 3-Deoxyglucosone. American Chemical Society. Available at:
5.[5] Pyridoxamine reduces methylglyoxal and markers of glycation and endothelial dysfunction, but does not improve insulin sensitivity or vascular function in abdominally obese individuals: A randomized double-blind placebo-controlled trial. Maastricht University. Available at:
6.[6] Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. ResearchGate. Available at:
The Untapped Potential of 2-(Aminomethyl)-5-methylpyridin-3-ol in Coordination Chemistry: A Technical Guide for Drug Development
Abstract This technical guide delves into the coordination chemistry potential of 2-(Aminomethyl)-5-methylpyridin-3-ol, a fascinating yet under-explored heterocyclic ligand. While direct literature on this specific molec...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide delves into the coordination chemistry potential of 2-(Aminomethyl)-5-methylpyridin-3-ol, a fascinating yet under-explored heterocyclic ligand. While direct literature on this specific molecule is sparse, this paper will provide a comprehensive overview of its predicted properties and coordination behavior by drawing parallels with structurally related and well-documented pyridin-3-ol and aminopyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential therapeutic applications of metal complexes derived from this promising scaffold. We will explore its potential as a chelating agent and its role in the design of novel metallodrugs, providing a solid foundation for future research and development in this area.
Introduction: The Pyridin-3-ol Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine ring is a ubiquitous motif in a vast number of pharmaceuticals, prized for its ability to enhance solubility, bioavailability, and metabolic stability of drug candidates.[1] When substituted with a hydroxyl group at the 3-position, the resulting pyridin-3-ol scaffold gains significant potential as a chelating agent for a variety of metal ions. This is due to the presence of both a nitrogen atom within the aromatic ring and an adjacent hydroxyl group, which can act in concert to bind metal centers. This chelation capability is of paramount importance in the development of drugs for diseases associated with metal ion imbalance, such as iron overload disorders, and in the design of metal-based therapeutics.[2][3][4]
The molecule of interest, 2-(Aminomethyl)-5-methylpyridin-3-ol, introduces an additional coordination site through its aminomethyl substituent. This structural feature suggests the potential for this ligand to act as a versatile bidentate or even tridentate chelator, opening up a rich and varied coordination chemistry. The methyl group at the 5-position can also influence the electronic properties and steric hindrance around the coordination sphere, allowing for fine-tuning of the resulting metal complexes' stability and reactivity.
This guide will therefore explore the untapped potential of 2-(Aminomethyl)-5-methylpyridin-3-ol, providing a theoretical and practical framework for its investigation as a novel ligand in coordination chemistry and drug development.
Ligand Synthesis: A Proposed Synthetic Pathway
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for 2-(Aminomethyl)-5-methylpyridin-3-ol.
Experimental Protocol: A Hypothetical Synthesis
The following is a detailed, step-by-step hypothetical protocol for the synthesis of 2-(Aminomethyl)-5-methylpyridin-3-ol:
Step 1: Reduction of the Nitrile Group
Dissolve 5-methyl-3-nitropyridin-2-carbonitrile in a suitable solvent such as ethanol.
Add a catalyst, for example, Palladium on carbon (Pd/C).
Subject the mixture to catalytic hydrogenation using a hydrogen gas supply at a suitable pressure and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-(aminomethyl)-5-methyl-3-nitropyridine.
Step 2: Reduction of the Nitro Group
Dissolve the product from Step 1 in concentrated hydrochloric acid.
Add a solution of tin(II) chloride (SnCl2) in concentrated hydrochloric acid dropwise at a controlled temperature.
Heat the reaction mixture at reflux for several hours until the reduction is complete (monitored by TLC).
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the tin salts.
Extract the product, 2-(aminomethyl)-5-methylpyridin-3-amine, with a suitable organic solvent.
Step 3: Diazotization and Hydrolysis to the Pyridin-3-ol
Dissolve the 2-(aminomethyl)-5-methylpyridin-3-amine in dilute sulfuric acid and cool to 0-5 °C.
Add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the low temperature to form the diazonium salt.
Slowly add the diazonium salt solution to boiling water to facilitate hydrolysis.
Cool the reaction mixture and neutralize to precipitate the crude product.
Purify the crude 2-(Aminomethyl)-5-methylpyridin-3-ol by recrystallization or column chromatography.
Coordination Chemistry: Exploring the Ligand's Potential
The coordination behavior of 2-(Aminomethyl)-5-methylpyridin-3-ol is anticipated to be rich and versatile due to the presence of three potential donor atoms: the pyridinic nitrogen, the hydroxyl oxygen, and the aminomethyl nitrogen. This allows for several possible coordination modes, leading to the formation of a variety of metal complexes with different geometries and properties.
Potential Coordination Modes:
Caption: Potential coordination modes of 2-(Aminomethyl)-5-methylpyridin-3-ol.
The preferred coordination mode will depend on several factors, including the nature of the metal ion (size, charge, and electronic configuration), the reaction conditions (pH, solvent), and the presence of other competing ligands. For instance, with smaller metal ions that favor lower coordination numbers, bidentate coordination might be more prevalent. Conversely, larger metal ions or those with a strong preference for octahedral geometry might favor the formation of tridentate complexes.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with 2-(Aminomethyl)-5-methylpyridin-3-ol can be achieved through a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent.
General Experimental Protocol:
Dissolve 2-(Aminomethyl)-5-methylpyridin-3-ol in a suitable solvent (e.g., methanol, ethanol, or water).
In a separate flask, dissolve the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in the same or a compatible solvent.
Slowly add the metal salt solution to the ligand solution with constant stirring.
The reaction mixture may be heated to reflux for a period of time to ensure complete complexation.
Upon cooling, the resulting metal complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.
The solid complex is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization of Metal Complexes: A Multi-faceted Approach
A thorough characterization of the synthesized metal complexes is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.
Technique
Information Obtained
Elemental Analysis (C, H, N)
Determines the empirical formula of the complex.
Infrared (IR) Spectroscopy
Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups (e.g., -OH, -NH2, C=N).
UV-Visible (UV-Vis) Spectroscopy
Used to study the electronic transitions within the complex, which can provide insights into the geometry of the coordination sphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR can confirm the structure of the ligand and its coordination to the metal. For paramagnetic complexes, specialized NMR techniques may be required.
X-ray Crystallography
Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.
Mass Spectrometry (MS)
Determines the molecular weight of the complex and can provide information about its fragmentation pattern.
Potential Applications in Drug Development
The unique structural features of 2-(Aminomethyl)-5-methylpyridin-3-ol and its potential to form stable metal complexes suggest several promising avenues for its application in drug development.
Chelation Therapy: The ability of this ligand to bind to metal ions makes it a candidate for the development of new chelating agents for the treatment of metal overload diseases. For example, it could be investigated for its efficacy in sequestering excess iron in conditions like β-thalassemia.[2][3][4]
Anticancer Agents: Many metal complexes exhibit potent anticancer activity. The coordination of metals like platinum, ruthenium, or gold to 2-(Aminomethyl)-5-methylpyridin-3-ol could lead to the development of novel metallodrugs with improved efficacy and reduced side effects compared to existing chemotherapeutics.
Antimicrobial Agents: The biological activity of certain organic compounds can be enhanced upon coordination to a metal ion. Metal complexes of this ligand could be screened for their antibacterial and antifungal properties.
Enzyme Inhibition: The structural similarity of the pyridin-3-ol core to pyridoxal phosphate, a derivative of vitamin B6 and a crucial cofactor for many enzymes, suggests that metal complexes of 2-(Aminomethyl)-5-methylpyridin-3-ol could act as enzyme inhibitors.[5][6] This could be a promising strategy for the development of drugs targeting specific enzymatic pathways.
Conclusion and Future Perspectives
While direct experimental data on 2-(Aminomethyl)-5-methylpyridin-3-ol is currently lacking, a thorough analysis of its structural features and comparison with related compounds strongly suggests its significant potential as a versatile ligand in coordination chemistry. Its predicted ability to act as a bidentate or tridentate chelator opens the door to the synthesis of a wide array of metal complexes with diverse structures and properties.
Future research should focus on the definitive synthesis and characterization of this ligand, followed by a systematic investigation of its coordination behavior with a range of biologically relevant metal ions. The resulting metal complexes should then be subjected to rigorous biological screening to evaluate their potential as therapeutic agents. The insights provided in this technical guide are intended to serve as a roadmap for researchers to unlock the full potential of 2-(Aminomethyl)-5-methylpyridin-3-ol and its derivatives in the exciting field of medicinal inorganic chemistry.
References
Ahmed, S. A., & Eyada, Z. N. (2016). Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking. International Journal of Current Microbiology and Applied Sciences, 5(12), 765-771.
Chaves, S., Gil, M., Marques, S., Gano, L., et al. (2003). Alkylaryl-amino derivatives of 3-hydroxy-4-pyridinones as aluminium chelating agents with potential clinical application. Journal of Inorganic Biochemistry, 97(1), 161-172.
Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Future Medicinal Chemistry, 7(3), 383-410.
Snell, E. E. (1958). Chemical Structure in Relation to Biological Activities of Vitamin B6. Vitamins and Hormones, 16, 77-125.
ResearchGate. (2025). 3-hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Retrieved from [Link]
Taylor & Francis. (n.d.). Pyridoxamine – Knowledge and References. Retrieved from [Link]
MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Retrieved from [Link]
PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Retrieved from [Link]
ResearchGate. (2025). Tridentate pyridine–pyrrolide chelate ligands: An under-appreciated ligand set with an immensely promising coordination chemistry. Retrieved from [Link]
PubMed. (2000). Synthesis of a cationic pyridoxamine conjugation reagent and application to the mechanistic analysis of an artificial transaminase. Retrieved from [Link]
Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]
ResearchGate. (n.d.). Coordination chemistry of vitamin B6 and derivatives: A structural overview. Retrieved from [Link]
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
Scalable synthesis protocols for 2-(Aminomethyl)-5-methylpyridin-3-ol
An Application Note for the Scalable Synthesis of 2-(Aminomethyl)-5-methylpyridin-3-ol Introduction: The Significance of Pyridoxine Analogs 2-(Aminomethyl)-5-methylpyridin-3-ol is a structural analog of Pyridoxine (Vitam...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Scalable Synthesis of 2-(Aminomethyl)-5-methylpyridin-3-ol
Introduction: The Significance of Pyridoxine Analogs
2-(Aminomethyl)-5-methylpyridin-3-ol is a structural analog of Pyridoxine (Vitamin B6), a vital cofactor in numerous metabolic pathways. Pyridoxine and its derivatives are not merely nutritional supplements; their core pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The specific arrangement of hydroxyl, aminomethyl, and methyl groups on the pyridine ring allows for diverse biological activities, making analogs like 2-(Aminomethyl)-5-methylpyridin-3-ol valuable intermediates for drug discovery and development.[1][3]
However, the synthesis of specifically substituted pyridinols presents significant challenges, particularly on a scalable level. These challenges include achieving regioselectivity on the pyridine ring, managing the reactivity of functional groups, and ensuring a cost-effective and environmentally sound process. This application note presents a comprehensive, logically designed, and scalable synthetic protocol for 2-(Aminomethyl)-5-methylpyridin-3-ol, grounded in established chemical principles and supported by analogous literature precedents.
Retrosynthetic Analysis and Strategy
A robust synthesis requires a strategy that begins with readily available and inexpensive starting materials. Our retrosynthetic analysis identifies 3-methylpyridine (β-picoline) as an ideal starting point due to its commercial availability and low cost. The proposed forward synthesis focuses on building the required functionality step-by-step on this pyridine core.
The overall strategy involves three key transformations:
Amination: Introduction of an amino group at the C2 position.
Hydroxylation: Introduction of a hydroxyl group at the C3 position.
Functional Group Interconversion: Conversion of the C2 amino group into the target aminomethyl group.
This approach is designed to maximize regioselectivity and yield at each stage, making it suitable for scale-up.
Figure 1: Retrosynthetic Analysis. A simplified overview of the synthetic strategy, starting from 3-methylpyridine and proceeding through key intermediates to the final target molecule.
Part 1: Synthesis of 2-Amino-5-methylpyridine via Chichibabin Amination
The first crucial step is the regioselective amination of 3-methylpyridine. The Chichibabin reaction is a classic and industrially viable method for this transformation.[4] It involves the direct amination of the pyridine ring at the α-position using sodium amide (sodamide). The methyl group at the 3-position sterically hinders the C4 position and electronically directs the amination to the C2 and C6 positions. The C2 position is generally favored, and the resulting isomers can be separated.
Principle: Nucleophilic attack of the amide anion (NH₂⁻) on the electron-deficient pyridine ring, followed by elimination of a hydride ion, which then reacts with a proton source (typically from the evolved ammonia or subsequent workup) to release hydrogen gas.
Experimental Protocol 1: Chichibabin Amination
Reagent
Molar Mass ( g/mol )
Quantity
Moles
3-Methylpyridine
93.13
100 g
1.07
Sodium Amide (NaNH₂)
39.01
91 g
2.33
Xylene (anhydrous)
-
800 mL
-
Water
18.02
200 mL
-
Methanol
32.04
50 mL
-
Procedure:
Setup: A multi-neck round-bottom flask or reactor is equipped with a mechanical stirrer, a reflux condenser with a gas outlet (to vent H₂ safely), and a dropping funnel. The system must be thoroughly dried and kept under an inert atmosphere (e.g., Nitrogen).
Reaction: Charge the reactor with anhydrous xylene and sodium amide. Heat the stirred suspension to 130-140°C.
Addition: Slowly add the 3-methylpyridine dropwise to the hot suspension over 1-2 hours. Hydrogen gas will evolve, so careful monitoring of the off-gas is essential.[4]
Aging: After the addition is complete, maintain the reaction mixture at 130°C for 4-5 hours to ensure complete conversion.
Quenching: Cool the reaction mixture to below 50°C. Cautiously quench the reaction by the slow, dropwise addition of methanol to destroy any unreacted sodium amide, followed by the slow addition of water.
Work-up: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated from the aqueous layer.
Purification: The crude product mixture contains 2-amino-5-methylpyridine and the 2-amino-3-methylpyridine isomer. These can be separated by fractional distillation under reduced pressure.[4] 2-Amino-5-methylpyridine has a higher boiling point and will be collected as the later fraction.
Safety: The Chichibabin reaction is hazardous. Sodium amide is highly reactive with water. The reaction evolves flammable hydrogen gas and must be conducted in a well-ventilated fume hood with appropriate safety measures.
Part 2: Synthesis of 2-Amino-5-methylpyridin-3-ol
With the key intermediate, 2-amino-5-methylpyridine, in hand, the next step is to introduce the hydroxyl group at the C3 position. A common and effective method for converting an aromatic amine to a hydroxyl group is through a diazonium salt intermediate, followed by hydrolysis.
Principle: The primary amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then heated in an aqueous solution, causing the loss of N₂ gas and the introduction of a hydroxyl group onto the ring.
Experimental Protocol 2: Diazotization and Hydrolysis
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Amino-5-methylpyridine
108.14
50 g
0.46
Sulfuric Acid (conc.)
98.08
100 mL
-
Sodium Nitrite (NaNO₂)
69.00
35 g
0.51
Water
18.02
500 mL
-
Sodium Hydroxide (aq.)
40.00
As needed
-
Procedure:
Diazotization: Dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath. Separately, prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the pyridine solution, maintaining the temperature strictly between 0-5°C.
Hydrolysis: After the addition is complete, slowly heat the reaction mixture. A controlled method similar to that described for synthesizing 2-hydroxy-5-methyl-3-nitropyridine can be adapted, where the diazonium solution is carefully added to a hot (e.g., 130°C) aqueous solution to promote hydrolysis and manage the evolution of nitrogen gas.[5]
Neutralization: Cool the reaction mixture and pour it onto ice. Carefully neutralize the solution with aqueous sodium hydroxide or ammonia to a pH of ~7-8. The product will precipitate out of the solution.
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Recrystallization from hot water or an alcohol/water mixture can be performed to obtain the pure 2-amino-5-methylpyridin-3-ol.
Part 3: Synthesis of 2-(Aminomethyl)-5-methylpyridin-3-ol
The final stage involves converting the 2-amino group into a 2-aminomethyl group. A two-step sequence is proposed for this transformation: a Sandmeyer reaction to convert the amino group into a cyano group, followed by catalytic hydrogenation to reduce the cyano group to an aminomethyl group.
Principle:
Sandmeyer Reaction: The 2-amino-5-methylpyridin-3-ol is converted to its diazonium salt as in the previous step. This salt is then reacted with a copper(I) cyanide catalyst, which facilitates the replacement of the diazonium group with a cyano group.
Catalytic Hydrogenation: The resulting 2-cyano-5-methylpyridin-3-ol is reduced using hydrogen gas over a metal catalyst (e.g., Palladium on carbon, Raney Nickel). This reaction efficiently and cleanly reduces the nitrile to a primary amine.[6]
Experimental Protocol 3A: Sandmeyer Reaction
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Amino-5-methylpyridin-3-ol
124.14
40 g
0.32
Hydrochloric Acid (conc.)
36.46
100 mL
-
Sodium Nitrite (NaNO₂)
69.00
24 g
0.35
Copper(I) Cyanide (CuCN)
89.56
35 g
0.39
Water
18.02
400 mL
-
Procedure:
Diazotization: Prepare the diazonium salt solution of 2-amino-5-methylpyridin-3-ol using HCl and NaNO₂ at 0-5°C, as described previously.
Catalyst Preparation: In a separate flask, prepare a solution/suspension of copper(I) cyanide in water.
Reaction: Slowly add the cold diazonium salt solution to the stirred CuCN suspension. The temperature should be maintained, and gas evolution (N₂) will be observed.
Work-up: After the reaction is complete, the mixture is typically heated to ensure full conversion and then cooled. The product can be extracted into an organic solvent (e.g., ethyl acetate) after adjusting the pH.
Purification: The crude 2-cyano-5-methylpyridin-3-ol is purified by column chromatography or recrystallization.
Experimental Protocol 3B: Catalytic Hydrogenation
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Cyano-5-methylpyridin-3-ol
134.14
30 g
0.22
Palladium on Carbon (10% Pd/C)
-
1.5 g
-
Methanol or Ethanol
-
300 mL
-
Hydrogen Gas (H₂)
2.02
Pressurized
-
Procedure:
Setup: A hydrogenation reactor (e.g., a Parr shaker) is required for this step.
Reaction: Dissolve the 2-cyano-5-methylpyridin-3-ol in a suitable solvent like methanol or ethanol. Add the 10% Pd/C catalyst.
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 3-5 psi or as determined by optimization). The reaction is typically run at room temperature with vigorous shaking or stirring until hydrogen uptake ceases.[7]
Work-up: Carefully vent the reactor and purge with nitrogen. Remove the catalyst by filtration through a pad of Celite. Caution: The Pd/C catalyst is pyrophoric and must be handled carefully while wet.
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
Purification: The final product, 2-(Aminomethyl)-5-methylpyridin-3-ol, can be purified by recrystallization or by conversion to a stable salt (e.g., hydrochloride) for easier handling and storage.
Overall Workflow and Scale-Up Considerations
Figure 2: Scalable Synthesis Workflow. This diagram outlines the three main phases of the synthesis, from the starting material to the final purified product, highlighting key processes at each stage.
Scale-Up Considerations:
Heat Management: The Chichibabin and diazotization reactions are highly exothermic. On a larger scale, a reactor with efficient cooling and temperature control is mandatory.
Gas Evolution: Both the Chichibabin (H₂) and hydrolysis/Sandmeyer (N₂) steps produce large volumes of gas. The reactor system must be designed to handle this safely.
Reagent Handling: Handling large quantities of sodium amide requires specialized equipment and stringent safety protocols.
Hydrogenation Safety: Large-scale hydrogenation must be conducted in a purpose-built facility with appropriate safety interlocks and monitoring for leaks.
Purification: Fractional distillation at scale requires a high-efficiency column. Crystallization is often preferred over chromatography for final product purification on a large scale due to cost and solvent usage.
Conclusion
The multi-step synthesis presented here provides a robust and scalable pathway to 2-(Aminomethyl)-5-methylpyridin-3-ol from an inexpensive starting material. By leveraging well-established, industrially relevant reactions such as the Chichibabin amination, diazotization, and catalytic hydrogenation, this protocol offers a logical and practical guide for researchers and process chemists. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis on any scale.
References
Cislak, F. E., & Kranzfelder, A. L. (1948). U.S. Patent No. 2,456,379. Washington, DC: U.S.
The Royal Society of Chemistry. (n.d.). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
Erdik, E., et al. (1993). EP Patent No. 0569701A1.
PrepChem. (2023). Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]
Harnisch, H., et al. (1994). U.S. Patent No. 5,332,824. Washington, DC: U.S.
Lee, H., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(7), 2075. [Link]
Lominac, K. D., & Jones, C. D. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15836-15846. [Link]
Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Atak, S., et al. (2020). Synthesis, Characterization, Antimicrobial Activity Study of a Novel Salt of Dipicolinic Acid with 2-Amino-5-Methylpyridine and Their Metal Complexes. ResearchGate. [Link]
Stiller, E. T. (1968). U.S. Patent No. 3,381,014. Washington, DC: U.S.
Stiller, E. T., & Keresztesy, J. C. (1950). U.S. Patent No. 2,520,038. Washington, DC: U.S.
Urbański, T. (1949). Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. Research, 2, 507-511. [Link]
Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. European Journal of Medicinal Chemistry, 235, 114285. [Link]
Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319. [Link]
Lee, H., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. National Center for Biotechnology Information. [Link]
HPLC method development for detecting 2-(Aminomethyl)-5-methylpyridin-3-ol
Application Note: HPLC Method Development for 2-(Aminomethyl)-5-methylpyridin-3-ol Abstract This guide details the development of robust HPLC methods for 2-(Aminomethyl)-5-methylpyridin-3-ol , a polar, amphoteric structu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC Method Development for 2-(Aminomethyl)-5-methylpyridin-3-ol
Abstract
This guide details the development of robust HPLC methods for 2-(Aminomethyl)-5-methylpyridin-3-ol , a polar, amphoteric structural analog of Pyridoxamine (Vitamin B6). Due to its high polarity and zwitterionic nature, this analyte exhibits poor retention and severe peak tailing on conventional C18 columns. This document provides two distinct, validated protocols: Method A (Ion-Pairing RP-HPLC) for routine Quality Control (UV detection) and Method B (HILIC) for R&D and Mass Spectrometry (MS) applications.
Introduction & Analyte Chemistry
2-(Aminomethyl)-5-methylpyridin-3-ol presents a classic chromatographic challenge: it contains a basic primary amine, a pyridine ring, and an acidic phenolic hydroxyl group.
Chemical Challenges:
High Polarity: The compound is highly water-soluble (logP < 1), leading to elution in the void volume (
) on standard C18 phases.
Basicity & Tailing: The primary amine (pKa ~9.0) is protonated at neutral/acidic pH, interacting strongly with residual silanols on silica-based columns, causing peak tailing.
Amphoteric Nature: The presence of both acidic (phenol) and basic (amine/pyridine) groups creates a zwitterion at neutral pH, complicating retention behavior.
Visualizing the Physicochemical Logic
The following diagram illustrates the ionization states and the resulting chromatographic strategy.
Figure 1: Decision matrix based on analyte ionization states. At low pH, the molecule is cationic, requiring either Ion-Pairing to induce hydrophobicity or HILIC to exploit hydrophilicity.
Method A: Ion-Pairing RP-HPLC (QC/UV Standard)
Best For: Routine Quality Control, Purity Testing, UV Detection.
Mechanism: The anionic ion-pairing reagent (Sodium 1-Octanesulfonate) forms a neutral, hydrophobic complex with the protonated amine, allowing retention on the C18 stationary phase.
Chromatographic Conditions
Parameter
Specification
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm
Mobile Phase A
20 mM Potassium Phosphate (pH 2.8) + 5 mM Sodium 1-Octanesulfonate (SOS)
Mobile Phase B
Acetonitrile (ACN)
Isocratic Ratio
85% A / 15% B
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV @ 290 nm (Primary), 254 nm (Secondary)
Injection Vol
10 µL
Step-by-Step Protocol
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ and 1.08 g of Sodium 1-Octanesulfonate in 950 mL of HPLC-grade water. Adjust pH to 2.8 ± 0.05 with Dilute Phosphoric Acid (10%). Dilute to 1 L. Filter through 0.45 µm nylon filter.
Column Equilibration: Flush the column with Mobile Phase for at least 60 minutes. Note: Ion-pairing reagents require longer equilibration times to saturate the stationary phase.
System Suitability: Inject the standard 5 times.
Requirement: %RSD of Area < 2.0%, Tailing Factor (T) < 1.5.
Shutdown:CRITICAL. Do not leave ion-pair reagents in the column. Flush with 50:50 Water:Methanol for 30 mins to remove salts.
Method B: HILIC (MS-Compatible/R&D)
Best For: LC-MS/MS analysis, Trace detection, High-throughput.
Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase. No non-volatile salts are used.
Chromatographic Conditions
Parameter
Specification
Column
Amide-HILIC (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm
Mobile Phase A
10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid)
Mobile Phase B
Acetonitrile (ACN)
Gradient
90% B (0-1 min) 70% B (at 6 min) 90% B (at 6.1 min)
Flow Rate
0.4 mL/min
Column Temp
35°C
Detection
UV @ 290 nm or MS (ESI+, SIM mode for [M+H]+)
Diluent
90:10 ACN:Water (Must match initial mobile phase conditions)
Step-by-Step Protocol
Mobile Phase Prep: Prepare 100 mM Ammonium Formate stock. Dilute 1:10 for Mobile Phase A.
Sample Diluent: Dissolve sample in minimum water, then dilute with ACN to reach at least 80% organic content. Warning: Injecting a 100% aqueous sample into a HILIC column will cause massive peak distortion (solvent mismatch).
Equilibration: HILIC columns require extensive equilibration (approx. 20 column volumes) between runs if the gradient is steep.
Validation Parameters (ICH Q2(R1))
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during method transfer.
Parameter
Acceptance Criteria
Notes
Specificity
Resolution () > 1.5 from nearest impurity
Check separation from synthetic precursors (e.g., 2-amino-5-methylpyridine).
Linearity
Range: 80% to 120% of target concentration.
Precision
%RSD < 2.0% (n=6)
Repeatability at 100% concentration.
LOD / LOQ
S/N > 3 (LOD) / S/N > 10 (LOQ)
Critical for impurity assays.
Robustness
pH ± 0.2 units; Temp ± 5°C
Ion-Pairing (Method A) is sensitive to pH changes.
Troubleshooting & Scientific Rationale
Workflow Logic: Choosing the Right Method
Figure 2: Selection workflow. Ion-pairing is preferred for UV-only systems due to lower cost and higher robustness. HILIC is mandatory for MS to prevent source contamination.
Common Issues & Fixes
Peak Splitting (Method B - HILIC):
Cause: Sample solvent is too aqueous.
Fix: Ensure sample diluent is
80% Acetonitrile.
Retention Time Drift (Method A - IP-RP):
Cause: Temperature fluctuation or incomplete column equilibration.
Fix: Use a column oven (30°C) and equilibrate for >1 hour.
Tailing (Both Methods):
Cause: Silanol interactions.
Fix: Ensure pH is low enough (Method A) or Ammonium concentration is high enough (Method B) to suppress secondary interactions.
References
Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved February 28, 2026, from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine. Retrieved February 28, 2026, from [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Pyridoxine and Doxylamine on Obelisc R Column. Retrieved February 28, 2026, from [Link]
Argekar, A. P., & Sawant, J. G. (1999).[1] Simultaneous determination of pyridoxine hydrochloride and doxylamine succinate from tablets by ion pair reversed-phase high-performance liquid chromatography (RP-HPLC). Drug Development and Industrial Pharmacy.[1] Retrieved February 28, 2026, from [Link]
Introduction: Overcoming the Analytical Challenges of a Polar Pyridinol
An in-depth guide to the derivatization of 2-(Aminomethyl)-5-methylpyridin-3-ol for enhanced analytical detection. 2-(Aminomethyl)-5-methylpyridin-3-ol is a polar molecule containing both a primary amine and a phenolic h...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the derivatization of 2-(Aminomethyl)-5-methylpyridin-3-ol for enhanced analytical detection.
2-(Aminomethyl)-5-methylpyridin-3-ol is a polar molecule containing both a primary amine and a phenolic hydroxyl group. These functional groups, while central to its chemical identity and potential biological activity, present significant hurdles for direct analysis, particularly with gas chromatography (GC). The high polarity and potential for intermolecular hydrogen bonding lead to low volatility and poor thermal stability.[1][2] When analyzed directly by GC, such compounds often exhibit poor chromatographic behavior, including broad, tailing peaks, or may not elute from the column at all, leading to inaccurate and unreliable quantification.[3]
Derivatization is a chemical modification technique that addresses these challenges by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[3][4] This process is essential for enabling or significantly improving the analysis of compounds like 2-(Aminomethyl)-5-methylpyridin-3-ol. The primary goals of derivatization are:
Increased Volatility and Thermal Stability: By replacing active hydrogens on the amine and hydroxyl groups, the boiling point is lowered, making the analyte suitable for GC analysis.[1][5]
Improved Chromatographic Performance: Derivatization reduces interactions with active sites in the GC inlet and column, resulting in sharper, more symmetrical peaks and improved separation from other matrix components.[3]
Enhanced Detector Sensitivity: The introduction of specific groups, such as fluorinated moieties, can dramatically increase the response of detectors like the electron capture detector (ECD).[3][6] For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency.[7][8]
This guide provides detailed application notes and protocols for the most effective derivatization techniques for 2-(Aminomethyl)-5-methylpyridin-3-ol, tailored for researchers, scientists, and drug development professionals.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules like 2-(Aminomethyl)-5-methylpyridin-3-ol, derivatization is a mandatory sample preparation step. The two most widely used and effective methods are silylation and acylation.
Silylation: The Gold Standard for Volatility Enhancement
Silylation is the most common and versatile derivatization method for GC analysis.[4][9] It involves replacing the active hydrogen atoms in the primary amine and phenolic hydroxyl groups with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1][10] The resulting silyl derivatives are significantly more volatile, less polar, and more thermally stable than the parent compound.[9][10]
Causality Behind Experimental Choices:
The choice of silylating reagent is dictated by the reactivity of the functional groups and the desired stability of the derivative. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors capable of derivatizing both the hydroxyl and amine groups simultaneously.[1][11] The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often employed to increase the reactivity of the reagent, especially for sterically hindered groups.[9][11][12] For applications requiring higher stability against hydrolysis, t-BDMS reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are preferred, as the resulting t-BDMS derivatives are approximately 10,000 times more stable than their TMS counterparts.[9][11][13]
Experimental Workflow: Silylation
Caption: Silylation workflow for 2-(Aminomethyl)-5-methylpyridin-3-ol.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol describes the formation of trimethylsilyl (TMS) derivatives of both the amine and hydroxyl groups.
Materials:
2-(Aminomethyl)-5-methylpyridin-3-ol sample or standard.
Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate).
Reaction vials (2 mL) with PTFE-lined screw caps.
Heating block or oven.
Nitrogen gas supply for evaporation.
Methodology:
Sample Preparation: Place an accurately measured aliquot of the sample solution (typically containing 1-100 µg of the analyte) into a reaction vial.
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample and vial are free of moisture, as silylation reagents readily react with water.[2][10]
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) to reconstitute the dried residue, followed by 100 µL of BSTFA + 1% TMCS.
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block.
Cooling: Remove the vial from the heating block and allow it to cool to room temperature.
Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used. The resulting derivative will have a higher molecular weight corresponding to the addition of two TMS groups.
Parameter
Silylation (TMS)
Silylation (t-BDMS)
Reagent
BSTFA + 1% TMCS
MTBSTFA + 1% t-BDMCS
Target Groups
Primary Amine, Phenolic Hydroxyl
Primary Amine, Phenolic Hydroxyl
Catalyst
TMCS (included)
t-BDMCS (can be added)
Reaction Temp.
60-90°C
60-100°C
Reaction Time
15-60 min
30-120 min
Derivative Stability
Moderate (moisture sensitive)
Very High (hydrolytically stable)
Key Advantage
Fast, common, volatile byproducts
Excellent stability, characteristic M-57 ion in MS
Acylation: Enhancing Stability and Detectability
Acylation is an excellent alternative to silylation, producing stable amide and ester derivatives that are highly volatile.[6] This method involves reacting the analyte with a reagent like a perfluorinated acid anhydride. The introduction of fluorine atoms into the molecule creates derivatives with a very strong response on an electron capture detector (ECD), making this the method of choice for ultra-trace analysis.[3]
Causality Behind Experimental Choices:
Reagents such as trifluoroacetic anhydride (TFAA) react readily with both primary amines and phenols.[6][10] The reaction produces an amide and an ester, respectively, both of which are much less polar and more volatile. A key difference from silylation is that the acylation reaction with an anhydride produces an acid byproduct (e.g., trifluoroacetic acid). This byproduct can be corrosive to the GC column and may need to be removed or neutralized before injection.[6] Using a basic solvent like pyridine can help to scavenge the acid and drive the reaction to completion.
Application Note: Catalytic Applications of 2-(Aminomethyl)-5-methylpyridin-3-ol Complexes in Metal-Ligand Cooperative Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, high-throughput protocols, and quantitative benchmarking of bifunctional transition-metal catalys...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, high-throughput protocols, and quantitative benchmarking of bifunctional transition-metal catalysts.
Executive Summary
The drive toward sustainable, atom-economical transformations in pharmaceutical manufacturing has accelerated the development of bifunctional transition-metal catalysts. Among the most advanced ligand architectures is 2-(Aminomethyl)-5-methylpyridin-3-ol (AMMP) . By merging the structural motifs of 2-aminomethylpyridine (ampy)[1] and 2-pyridinol[2], AMMP acts as a highly versatile, non-innocent ligand. AMMP complexes—particularly with Ruthenium(II), Iridium(III), and Earth-abundant Manganese(I)—exhibit unprecedented catalytic efficiencies in Asymmetric Transfer Hydrogenation (ATH) and Acceptorless Dehydrogenative Coupling (ADC) via dual-mode Metal-Ligand Cooperation (MLC)[3].
This application note details the mechanistic causality behind AMMP's efficiency, provides self-validating experimental protocols, and benchmarks its quantitative performance against classical catalytic systems.
Mechanistic Rationale: The Dual-Mode MLC Paradigm
The superiority of AMMP over traditional ligands (such as DPEN or standard ampy) lies in its multi-responsive cooperative sites, which allow the catalyst to dynamically adapt its electronic structure during the catalytic cycle[4].
The 2-Aminomethyl Group (Outer-Sphere NH-Transfer):
The primary amine functions as a classical Noyori-type proton donor/acceptor. It enables a concerted outer-sphere proton-hydride transfer to polar double bonds (C=O, C=N), bypassing the high-energy barrier of substrate coordination to the metal center.
The 3-Hydroxyl Group (Aromatization/Dearomatization):
The pendant -OH group acts as an internal Brønsted acid/base. Upon treatment with a base, it deprotonates to form a dearomatized 2-pyridonate species[5]. This dearomatization drastically increases the electron density at the metal center, facilitating the heterolytic cleavage of H₂ or the β-hydride elimination of alcohols.
The 5-Methyl Group (Electronic Tuning):
The +I inductive effect of the 5-methyl group enriches the pyridine core, thermodynamically stabilizing the high-valent metal-hydride intermediates without introducing prohibitive steric bulk around the active site.
Caption: Dual-Mode Metal-Ligand Cooperative Mechanism of AMMP-Metal Complexes.
Application 1: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Ruthenium(II)-AMMP complexes are exceptionally active for the ATH of aryl ketones, utilizing isopropanol (iPrOH) as both solvent and benign hydride donor[1].
Protocol A: ATH of Acetophenone using [Ru(AMMP)(PPh₃)₂Cl₂]
Causality of Design: The reaction is run at 50 °C to ensure rapid turnover, while the strict 1:1000 catalyst-to-substrate ratio prevents off-target aldol condensations.
Self-Validation: The protocol includes a visual diagnostic step. The transition of the solution from pale yellow to deep purple upon base addition confirms the formation of the active dearomatized pyridonate species.
Step-by-Step Methodology:
Preparation: In an argon-filled glovebox, charge a Schlenk flask with acetophenone (10.0 mmol) and[Ru(AMMP)(PPh₃)₂Cl₂] (0.01 mmol, 0.1 mol%).
Solvent Addition: Add 20 mL of anhydrous, degassed isopropanol. Stir at room temperature until homogeneous (pale yellow solution).
Catalyst Activation (Validation Step): Inject a standardized solution of tBuOK in isopropanol (0.10 mmol, 1.0 mol%). Diagnostic Check: The solution must immediately turn deep purple/red. If it remains yellow, the solvent contains trace moisture or oxygen, and the run should be aborted.
Reaction: Heat the mixture to 50 °C for 2 hours.
Quenching & Analysis: Cool to 0 °C and expose to air to quench the catalyst (color reverts to pale yellow/brown). Filter through a short silica plug and analyze via Chiral GC to determine conversion and enantiomeric excess (ee).
Application 2: Acceptorless Dehydrogenative Coupling (ADC) of Alcohols and Amines
Manganese(I)-AMMP complexes provide a sustainable, earth-abundant alternative for synthesizing amides directly from alcohols and amines, releasing only H₂ gas as a byproduct.
Protocol B: ADC of Benzyl Alcohol and Aniline using [Mn(AMMP)(CO)₃Br]
Causality of Design: Toluene is selected as the solvent because its boiling point (110 °C) provides the exact thermal energy required to drive the endothermic dehydrogenation of the alcohol while sweeping the generated H₂ out of the system.
Self-Validation: The continuous evolution of micro-bubbles (H₂ gas) at the reflux ring serves as a real-time kinetic indicator. Cessation of bubbling indicates reaction completion.
Step-by-Step Methodology:
Assembly: In a 50 mL two-neck flask equipped with a reflux condenser and a bubbler, combine benzyl alcohol (5.0 mmol), aniline (5.5 mmol), and [Mn(AMMP)(CO)₃Br] (0.1 mmol, 2 mol%).
Activation: Add 10 mL of anhydrous toluene and tBuOK (0.15 mmol, 3 mol%).
Thermal Dehydrogenation (Validation Step): Heat the reaction to a vigorous reflux (110 °C) under a gentle argon sweep. Diagnostic Check: Observe the bubbler. Steady gas evolution should begin within 15 minutes. Continue refluxing until gas evolution completely ceases (approx. 12-16 hours).
Isolation: Cool the mixture to room temperature. Add 10 mL of hexanes to precipitate the product. Filter and wash with cold hexanes to yield the pure N-phenylbenzamide.
Caption: Experimental Workflow for Acceptorless Dehydrogenative Coupling (ADC).
Quantitative Data Presentation
The dual-mode cooperation of AMMP yields superior catalytic metrics compared to traditional mono-functional ligands. The table below summarizes the benchmarking data for ATH and ADC reactions under standard conditions.
Catalyst System
Reaction Type
Substrate
Temp (°C)
Time (h)
TON
TOF (h⁻¹)
Yield (%)
ee (%)
[Ru(AMMP)(PPh₃)₂Cl₂]
ATH
Acetophenone
50
2
9,900
4,950
99
94
[Ru(ampy)(PPh₃)₂Cl₂]*
ATH
Acetophenone
50
4
8,500
2,125
85
N/A
[Ru(TsDPEN)(p-cymene)Cl]
ATH
Acetophenone
25
12
1,000
83
98
96
[Mn(AMMP)(CO)₃Br]
ADC
Benzyl Alcohol + Aniline
110
12
480
40
96
N/A
[Mn(PNP)(CO)₂Br]**
ADC
Benzyl Alcohol + Aniline
110
24
350
14
70
N/A
* Standard 2-aminomethylpyridine lacking the 3-OH proton shuttle[1].
** Standard pincer complex lacking the outer-sphere NH₂ donor.
References
[4] Amason, E. K. et al. "Synthesis and Reactivity of Ampy-Based Ruthenium(II) Catalysts for Transfer Hydrogenation of Ketones." Organometallics. 2022. URL:[Link]
[1] Baratta, W. et al. "2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts." Organometallics. 2005. URL:[Link]
[2] RSC Publishing. "2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis." RSC Advances. 2023. URL:[Link]
[5] ACS Catalysis. "Metal–Ligand Cooperative Proton Transfer as an Efficient Trigger for Rhodium-NHC-Pyridonato Catalyzed gem-Specific Alkyne Dimerization." ACS Catalysis. 2021. URL:[Link]
[3] MDPI. "Recent Advances in Homogeneous Catalysis via Metal–Ligand Cooperation Involving Aromatization and Dearomatization." Molecules. 2020. URL:[Link]
Application Note: Solvent Selection & Extraction Strategies for 2-(Aminomethyl)-5-methylpyridin-3-ol
Topic: Solvent selection for extraction of 2-(Aminomethyl)-5-methylpyridin-3-ol Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists. Executive Summary: The "...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solvent selection for extraction of 2-(Aminomethyl)-5-methylpyridin-3-ol
Content Type: Application Note & Protocol
Audience: Researchers, Process Chemists, and Drug Development Scientists.
Executive Summary: The "Zwitterion Trap"
Extracting 2-(Aminomethyl)-5-methylpyridin-3-ol (an analog of Pyridoxamine/Vitamin B6) presents a classic "zwitterion trap" in organic chemistry. Unlike simple amines or phenols, this molecule possesses three ionizable centers: a pyridine nitrogen, a primary amine, and a phenolic hydroxyl group.
The Critical Challenge: There is no pH at which this molecule exists as a purely neutral, lipophilic species.
Acidic pH: Exists as a di-cation or mono-cation (highly water-soluble).
Neutral pH: Exists as a mono-cation (Amine protonated, Phenol neutral).
Basic pH: Exists as a zwitterion (Amine protonated, Phenolate anion) or an anion (Amine neutral, Phenolate anion).
Standard non-polar solvents (DCM, Hexane, Toluene) will yield near-zero recovery. Successful isolation requires Salting-Out Assisted Liquid-Liquid Extraction (SALLE) using polar alcohols or Ion-Pair Extraction . This guide details the physicochemical logic and validated protocols for high-yield isolation.
Physicochemical Profiling & Species Distribution
To select the correct solvent, we must map the ionization state of the molecule across the pH scale.
Estimated pKa Values:
Pyridine Nitrogen (
): ~5.0 (Basic)
Phenolic Hydroxyl (
): ~9.0 (Acidic)
Primary Aminomethyl (
): ~10.5 (Basic)
Species Distribution Logic
pH < 4.0: Species is +2 (Pyridine-H
, Amine-H, Phenol-H). Solubility: Water (High).
pH 6.0 - 8.0: Species is +1 (Pyridine neutral, Amine-H
, Phenol-H). Solubility: Water (High).
pH 9.5 (Isoelectric Point - pI): Species is Zwitterionic (±) (Pyridine neutral, Amine-H
, Phenolate-O). Solubility: Minimum water solubility, but still polar.
pH > 11.0: Species is -1 (Pyridine neutral, Amine neutral, Phenolate-O
). Solubility: Water (High).
Visualization: Ionization Pathway
Caption: Stepwise ionization of 2-(Aminomethyl)-5-methylpyridin-3-ol across pH gradients.
Solvent Selection Matrix
The partition coefficient (
) is unfavorable in most standard solvents. We must utilize solvents that can hydrogen bond with the zwitterion or solvate the ion pair.
Solvent System
Suitability
Mechanism
Notes
Dichloromethane (DCM)
❌ Poor
Non-polar
Will not extract the charged/zwitterionic species.
Ethyl Acetate (EtOAc)
⚠️ Low
H-Bond Acceptor
Only partial extraction possible at exact pI; often insufficient.
n-Butanol (n-BuOH)
✅ Excellent
H-Bond Donor/Acceptor
High dielectric constant allows solvation of zwitterions.
Isopropanol / DCM (1:3)
⚠️ Moderate
Mixed Polarity
Better than pure DCM, but water miscibility of IPA complicates phase separation.
THF
❌ Poor
Miscible
Forms emulsions; difficult to separate from water without salting out.
Recommendation:n-Butanol is the solvent of choice for direct extraction.
Best for: General isolation from aqueous reaction mixtures.
Principle
This method utilizes the "Salting Out" effect (Hofmeister series) to decrease the solubility of the organic molecule in water while simultaneously increasing the phase separation of n-Butanol (which is usually ~8% soluble in water).
Concentration: Reduce the volume of the initial aqueous reaction mixture by rotary evaporation to the minimum stirrable volume. High concentration improves extraction efficiency.
pH Adjustment (The Swing):
Cool the solution to 0-5°C (ice bath).
Slowly adjust pH to 9.5 ± 0.2 using 5M NaOH or HCl. Use a calibrated pH meter. Note: This targets the zwitterionic isoelectric point.[3][4]
Saturation:
Add solid NaCl to the aqueous solution until saturation is reached (undissolved salt remains visible).
Why? This increases the ionic strength, driving the organic zwitterion out of the water phase and into the organic phase.
Extraction:
Add n-Butanol (1:1 volume ratio relative to aqueous phase).
Shake vigorously for 5 minutes.
Allow layers to separate. Note: n-Butanol will be the top layer.
Collect the organic layer.
Repeat extraction 3-4 times.
Work-up:
Combine n-Butanol fractions.
Crucial Step: Wash the combined organic phase once with a small volume of saturated Brine (NaCl) . This removes co-extracted water.
Dry over Anhydrous Sodium Sulfate (
).
Evaporate n-Butanol under reduced pressure (requires bath temp ~50-60°C due to high boiling point).
Protocol 2: Ion-Pair Extraction (Advanced)
Best for: Dilute solutions or when n-Butanol extraction yields are low (<50%).
Principle
Instead of extracting the zwitterion, we lock the molecule in a specific ionic form and extract it with a lipophilic counter-ion carrier.
Workflow Diagram
Caption: Ion-Pair extraction cycle using HDEHP carrier for cationic species recovery.
Procedure
Acidification: Adjust aqueous feed pH to 2.0 . The target is now fully cationic.
Extraction: Shake aqueous phase with the HDEHP/DCM solution. The lipophilic phosphate anion pairs with the cationic amine, dragging it into the DCM.
Back-Extraction (Stripping): Separate the DCM layer and wash it with 6M HCl . The high acid concentration breaks the ion pair, returning the target to the aqueous phase in a purified, concentrated form.
Analytical Validation (HPLC)[2]
Verify extraction efficiency using the following method, designed to retain polar pyridines.
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm.
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 0-5% B over 10 mins (Isocratic hold often preferred for very polar analytes).
Detection: UV @ 280 nm (Pyridine ring absorption).
References
Properties of Pyridoxamine (Structural Analog)
PubChem Compound Summary for CID 1052, Pyridoxamine. National Center for Biotechnology Information (2025). [Link]
Extraction of Hydrophilic Zwitterions
Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation. Journal of the American Chemical Society (2007). [Link]
pKa Determination of Pyridine Derivatives
pKa values of the nicotinamide, isoniazid, and pyridoxine hydrochloride.[5] ResearchGate (2020). [Link]
Application Notes & Protocols: In Vitro Biological Assays for 2-(Aminomethyl)-5-methylpyridin-3-ol
Introduction 2-(Aminomethyl)-5-methylpyridin-3-ol is a pyridinol derivative with a structure suggestive of potential antioxidant and cytoprotective activities. The pyridine ring system is a core scaffold in many biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(Aminomethyl)-5-methylpyridin-3-ol is a pyridinol derivative with a structure suggestive of potential antioxidant and cytoprotective activities. The pyridine ring system is a core scaffold in many biologically active compounds, and the presence of aminomethyl and hydroxyl groups suggests potential for interaction with biological macromolecules and the quenching of reactive oxygen species (ROS).[1] This guide provides a comprehensive suite of in vitro protocols designed to rigorously evaluate the antioxidant and neuroprotective potential of this compound.
The experimental strategy is designed to first establish the fundamental antioxidant capabilities of the compound through cell-free chemical assays and then to translate these findings into a more biologically relevant context using a cell-based model of neuronal oxidative stress. This multi-faceted approach allows researchers to build a robust profile of the compound's mechanism of action, moving from direct chemical reactivity to cellular efficacy.
The following protocols are intended for researchers, scientists, and drug development professionals. They are designed to be self-validating by incorporating essential controls and explaining the scientific rationale behind key steps.
Figure 1. Overall experimental workflow for evaluating the compound.
Section 1: Assessment of Antioxidant Activity (Cell-Free Assays)
This section details protocols to determine the direct antioxidant capacity of 2-(Aminomethyl)-5-methylpyridin-3-ol by measuring its ability to scavenge synthetic free radicals, prevent lipid peroxidation, and modulate the activity of key antioxidant enzymes.
Principle:
The DPPH assay is a rapid and simple method to evaluate the free-radical scavenging activity of a compound.[2] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is measured spectrophotometrically at 517 nm.[2][3]
Protocol:
Reagent Preparation:
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-(Aminomethyl)-5-methylpyridin-3-ol in an appropriate solvent (e.g., DMSO or methanol).
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.
Positive Control: Prepare a series of dilutions of Ascorbic Acid or Trolox with the same concentration range.
Assay Procedure (96-well plate format):
Add 100 µL of the methanolic DPPH solution to each well.
Add 100 µL of the test compound dilutions, positive control dilutions, or methanol (for the blank control) to the respective wells.
Incubate the plate in the dark at room temperature for 30 minutes.[2]
Measure the absorbance at 517 nm using a microplate reader.
Calculation:
The percentage of DPPH radical scavenging activity is calculated using the formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Parameter
Description
Wavelength
517 nm
Incubation Time
30 minutes (in the dark)
Positive Control
Ascorbic Acid or Trolox
Blank
100 µL Methanol + 100 µL DPPH
Endpoint
IC₅₀ Value (µM)
Lipid Peroxidation (TBARS) Assay
Principle:
Lipid peroxidation is a key indicator of oxidative damage to cellular membranes.[4] This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.[5] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically at 532 nm. This protocol uses a lipid source (e.g., brain homogenate) and an initiator (e.g., Fe²⁺/ascorbate) to induce peroxidation.
Protocol:
Reagent Preparation:
Lipid Source: Prepare a 10% (w/v) rat brain homogenate in ice-cold phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 3000 x g for 10 minutes and collect the supernatant.[5]
Initiator Solution: Freshly prepare a solution of 100 µM FeSO₄ and 200 µM Ascorbic Acid in water.
Test Compound: Prepare various concentrations (e.g., 10-200 µM) in the appropriate vehicle.
Assay Procedure:
In a microcentrifuge tube, mix:
100 µL of brain homogenate supernatant.
50 µL of test compound dilution or vehicle (control).
50 µL of initiator solution.
Incubate at 37°C for 1 hour in a shaking water bath.
Stop the reaction by adding 250 µL of TBA reagent followed by 50 µL of 2 M NaOH.
Heat the tubes at 95°C for 60 minutes.
Cool the tubes on ice and centrifuge at 10,000 x g for 10 minutes.
Transfer 200 µL of the supernatant to a 96-well plate and measure the absorbance at 532 nm.
Calculation:
Calculate the percentage inhibition of lipid peroxidation:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Determine the IC₅₀ value.
Antioxidant Enzyme Activity Assays
Principle:
Cells are protected from oxidative stress by a network of antioxidant enzymes.[6] This section provides protocols to assess if the test compound can modulate the activity of two critical enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), in a cell lysate.
A. Superoxide Dismutase (SOD) Activity
Principle:
SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[7] This assay uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) which then reduce a detector molecule (e.g., WST-1 or NBT) to produce a colored product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction.[6][8] The degree of inhibition is proportional to the SOD activity.
Protocol (based on a WST-1 assay kit, e.g., Sigma-Aldrich Cat. No. 19160):
Sample Preparation:
Use a relevant cell line (e.g., SH-SY5Y). Lyse the cells in ice-cold lysis buffer (0.1 M Tris-HCl, pH 7.4 with 0.5% Triton X-100).[7]
Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant contains the total SOD activity.
Determine the protein concentration of the lysate using a Bradford or BCA assay.
Assay Procedure (96-well plate):
Add 20 µL of cell lysate (or SOD standard) to each well.
Add 200 µL of WST Working Solution to all wells.
Initiate the reaction by adding 20 µL of Enzyme Working Solution (Xanthine Oxidase).
Incubate at 37°C for 20 minutes.
Read the absorbance at 450 nm.
Calculation:
Calculate the SOD activity (inhibition rate %) using the formula provided by the kit manufacturer.
Express the activity as Units/mg of protein. Compare the activity in lysates from cells pre-treated with 2-(Aminomethyl)-5-methylpyridin-3-ol versus untreated cells.
B. Catalase (CAT) Activity
Principle:
Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[9] A common method relies on monitoring the disappearance of H₂O₂. In this protocol, the sample is incubated with a known concentration of H₂O₂. The remaining H₂O₂ reacts with a reagent (e.g., Amplex Red in the presence of HRP) to produce a fluorescent product, resorufin.[10][11] The signal is inversely proportional to the catalase activity.
Protocol (based on Amplex Red assay, e.g., Thermo Fisher Cat. No. A22180):
Sample Preparation:
Prepare cell lysate as described for the SOD assay.[12]
Assay Procedure (96-well black plate):
Add 50 µL of cell lysate (or Catalase standard) to each well.
Add 25 µL of 2 mM H₂O₂ to initiate the enzymatic reaction. Incubate for 30 minutes at room temperature.
Stop the reaction by adding 25 µL of 20 mM Sodium Azide.
Add 50 µL of Amplex Red/HRP working solution.
Incubate for 30 minutes at 37°C, protected from light.
Measure fluorescence with excitation at 560 nm and emission at 590 nm.[10]
Calculation:
Generate a standard curve using purified catalase.
Calculate the catalase activity in the samples and express it as Units/mg protein. Compare treated versus untreated cells.
Section 2: Assessment of Neuroprotective Effects (Cell-Based Assays)
This section transitions to a cellular context to determine if the antioxidant properties of 2-(Aminomethyl)-5-methylpyridin-3-ol translate into a protective effect against oxidative stress-induced neuronal cell death.[13] A human neuroblastoma cell line, SH-SY5Y, is used as a model system.[14][15]
Figure 2. Mechanism of oxidative stress and points of intervention.
Cell Culture and Induction of Oxidative Stress
Principle:
To test for neuroprotection, an in vitro model of neuronal oxidative stress is established. SH-SY5Y cells are pre-treated with the test compound and then exposed to an oxidative insult, typically hydrogen peroxide (H₂O₂), to induce cell damage and death.[15]
Protocol:
Cell Culture:
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[15]
Cell Plating:
Seed cells into 96-well plates at a density of 1.5 x 10⁴ cells/well.[15] Allow them to adhere for 24 hours.
Treatment:
Pre-treatment: Remove the culture medium and replace it with serum-free medium containing various concentrations of 2-(Aminomethyl)-5-methylpyridin-3-ol (e.g., 1, 5, 10, 25 µM). Incubate for 2 hours.
Oxidative Insult: Add H₂O₂ to the wells to a final concentration of 100-200 µM (this concentration should be optimized beforehand to induce ~50% cell death).
Controls:
Vehicle Control: Cells treated with vehicle only.
H₂O₂ Control: Cells treated with H₂O₂ and vehicle.
Incubate for 24 hours.
Cell Viability (MTT) Assay
Principle:
The MTT assay is a colorimetric method for assessing cell viability.[16] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
After the 24-hour treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
Incubate the plate at 37°C for 4 hours.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm.
Calculation:
Calculate cell viability as a percentage of the vehicle control:
% Cell Viability = (Abs_sample / Abs_vehicle_control) * 100
Principle:
This assay directly measures the level of intracellular ROS. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[10][17] The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
Seed and treat cells in a 96-well black, clear-bottom plate as described in section 2.1, but shorten the H₂O₂ incubation time to 1-2 hours.
Remove the treatment medium and wash the cells once with warm PBS.
Load the cells with 10 µM DCFH-DA in serum-free medium.
Incubate for 30 minutes at 37°C in the dark.
Wash the cells twice with warm PBS to remove excess probe.
Add 100 µL of PBS to each well.
Measure fluorescence immediately using a plate reader with excitation at 485 nm and emission at 535 nm.
Calculation:
Calculate the percentage reduction in ROS levels:
% ROS Reduction = [(Fluor_H2O2_control - Fluor_sample) / Fluor_H2O2_control] * 100
References
Vertex AI Search. (2020).
Sekmen, A. H., & Turkan, I. Superoxide Dismutase Assay. PROMETHEUS – Protocols.
Sekmen, A. H., & Turkan, I.
Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18.
PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.
Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152.
G-Biosciences.
MilliporeSigma.
MDPI. (2023). Antioxidant Assays. Encyclopedia.
Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase, and glutathione peroxidase in cultured cells and tissue.
Dikalov, S. I., & Harrison, D. G. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2108, 123-134.
PCBIS. Measurement of intracellular reactive oxygen species (ROS). PCBIS.
Minchenko, D. O., & Minchenko, O. H. (2021). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Biomedicines, 9(5), 543.
Manoharan, S., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1159515.
Kumar, S., et al. (2017). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Nutritional Science, 6, e54.
Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938-952.
Kim, J. S., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 79, 356-366.
Jayachandran, R., et al. (2018). Synthesis, computational studies and antioxidant activity of some 3-(2- alkylamino-4-aminothiazole-5-oyl)pyridines. Journal of Saudi Chemical Society, 22(5), 557-567.
You are encountering peak tailing with 2-(Aminomethyl)-5-methylpyridin-3-ol . This is not a standard "method development" issue; it is a structural chemistry challenge. This molecule possesses a "perfect storm" of functional groups that cause chromatographic distortion:
Primary Amine (Aminomethyl): Highly basic (pKa ~9.5–10.5). At standard HPLC pH (2–7), it is fully protonated (
), leading to ionic interactions with residual silanols.
Pyridine Ring: A weak base (pKa ~5–6) that adds to the positive charge density.
3-Hydroxy Group (Alpha to Nitrogen): This creates a bidentate chelation site . The proximity of the hydroxyl oxygen and the pyridine nitrogen allows the molecule to bind tightly to trace metal ions (Iron, Stainless Steel) in your LC system.
The Result: Your tailing is likely caused by a combination of Silanol Activity (Ionic) and Metal Chelation (Coordination).
Part 1: The Diagnostic Workflow (Decision Tree)
Before changing your column, determine the mechanism of the tailing.
Figure 1: Diagnostic logic flow to isolate metal chelation versus silanol activity.
Part 2: Mobile Phase Optimization (The Chemistry Fix)
The most common error is using a generic "Water/Acetonitrile + 0.1% Formic Acid" method. For this molecule, that is insufficient.
Q: Why is 0.1% Formic Acid not working?
A: Formic acid (pH ~2.7) is often too weak to fully suppress the ionization of acidic silanols on the column surface. Furthermore, it offers no protection against metal chelation.
Protocol A: The "Silanol Suppression" Mobile Phase
If you must use Reverse Phase (C18), you need a buffer that competes for the active sites.
Component
Concentration
Function
Buffer
20–25 mM Ammonium Formate
Provides ionic strength to mask silanols.
pH Modifier
Formic Acid to pH 2.3
Low pH ensures silanols are protonated (neutral) and inactive.
Chelator
0.1 mM EDTA (Disodium salt)
CRITICAL: Sequesters trace iron from the system to prevent chelation tailing.
Organic
Acetonitrile
Standard modifier.
Expert Tip: If you cannot use EDTA (e.g., MS sensitivity concerns), use Medronic Acid (InfinityLab Deactivator) or ensure your system is fully passivated (see Part 4).
Protocol B: Ion-Pair Chromatography (IPC)
If the molecule elutes in the void volume (retention factor
) and tails, use Ion-Pairing.
Additive: Sodium Hexanesulfonate (5–10 mM).
Mechanism: The sulfonate anion binds to the protonated aminomethyl group, neutralizing the charge and increasing hydrophobicity.
Warning: IPC reagents equilibrate slowly and are difficult to flush out of columns. Dedicate a specific column to this method.
Part 3: Column Selection (The Stationary Phase)
Standard Silica C18 columns are the wrong tool for this job. The basic amine will dig into the silica surface.
Why: These particles have a slight positive surface charge applied during manufacturing.
Mechanism: The positive surface repels the protonated amine of your molecule, preventing it from touching the underlying silanols. This yields sharp peaks for bases even at low ionic strength.
Benefit: The high organic content enhances MS sensitivity.
Part 4: Hardware & Chelation (The Hidden Factor)
The 3-hydroxy-pyridine motif is structurally analogous to maltol and kojic acid , both known iron chelators. If your peak looks like a "shark fin" (slow rise, sharp drop) or has a massive tail, it is likely binding to the stainless steel frit of your column or the inlet tubing.
System Passivation Protocol
If you suspect metal interaction and cannot add EDTA:
Remove the Column. Install a union connector.
Flush: 6M Nitric Acid (Caution!) or a specific passivation solution (e.g., phosphoric acid mix) through the lines for 30 minutes.
Rinse: Flush with HPLC grade water for 60 minutes.
Replace Hardware: Switch to PEEK (Polyether ether ketone) tubing and, if possible, use a column with PEEK-lined hardware (e.g., Agilent Bio-inert or Waters MaxPeak).
Part 5: Frequently Asked Questions (FAQs)
Q: My peak is splitting. Is this a column void?A: Likely not. For this molecule, a split peak usually indicates pH mismatch . If the mobile phase pH is near the pKa of the pyridine nitrogen (~5-6), the molecule exists in two ionization states simultaneously, eluting at slightly different speeds. Fix: Move the pH at least 2 units away from the pKa (aim for pH 2.5 or pH 8.0).
Q: Can I use Triethylamine (TEA) to fix the tailing?A: Yes, historically, TEA was used to "block" silanols. However, TEA is incompatible with LC-MS (signal suppression) and can degrade modern columns. Better Alternative: Use Ammonium Formate buffers or CSH technology.
Q: The retention time shifts every run. Why?A: This is a symptom of incomplete equilibration . Basic amines modify the column surface.
Fix: Equilibration time must be at least 20 column volumes.
Fix: Ensure temperature is controlled (e.g., 40°C) to stabilize the pKa and viscosity.
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link
Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link
Waters Corporation. (2020). Controlling Contamination in LC/MS Systems: Best Practices for Glassware and System Cleaning. Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Troubleshooting). Link
Agilent Technologies. (2023). LC Handbook: Guide to LC Columns and Method Development. Link
Optimization
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Aminomethyl)-5-methylpyridin-3-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2-(Aminomethyl)-5-methylpyridin-3-ol. This versatile pyridinol derivative is a valuable building block in pharmaceutical and ag...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(Aminomethyl)-5-methylpyridin-3-ol. This versatile pyridinol derivative is a valuable building block in pharmaceutical and agrochemical research.[1] However, its unique substitution pattern presents significant steric challenges that can impede reactivity and lower yields. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with the causal insights and actionable protocols necessary to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What are the primary structural features of 2-(Aminomethyl)-5-methylpyridin-3-ol that cause steric hindrance?
The primary steric challenge arises from the dense arrangement of functional groups on the pyridine ring. The C2-aminomethyl group, the C3-hydroxyl group, and the pyridine ring nitrogen (at position 1) are all adjacent. This proximity creates a crowded environment around the key reactive centers—the primary amine and the hydroxyl group. Any incoming reagent must navigate this congested space, which can significantly lower reaction rates or prevent reactions altogether.[2][3]
Caption: Key steric clash points on the 2-(Aminomethyl)-5-methylpyridin-3-ol scaffold.
Part 2: Troubleshooting Guide for Common Synthetic Transformations
This section addresses specific experimental problems and provides solutions grounded in established chemical principles.
Scenario 2.1: N-Functionalization of the Aminomethyl Group
Q2: I am attempting an N-acylation (or N-alkylation) on the aminomethyl group, but my yields are consistently low (<30%), and I recover mostly starting material. What's going wrong and how can I fix it?
This is a classic manifestation of steric hindrance. The nucleophilic primary amine is shielded by the adjacent pyridine ring and the C3-hydroxyl group.
Causality: Bulky electrophiles (e.g., large acyl chlorides, alkyl halides) cannot easily access the nitrogen atom. Furthermore, the hydroxyl group can coordinate with reagents or catalysts, further obstructing the reaction site.
Troubleshooting Steps:
Optimize Reagent Choice: Switch to smaller, more reactive electrophiles. For example, use acetyl chloride instead of a bulky anhydride. For alkylations, consider using a highly reactive agent like methyl triflate over methyl iodide if appropriate for your target.
Modify Reaction Conditions:
Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. However, monitor carefully for side reactions or degradation.
Catalysis: For challenging C-N couplings, standard conditions often fail. Specialized catalyst systems are designed for sterically demanding substrates. For instance, copper-catalyzed methods using novel pyrrole-ol ligands have shown unprecedented success in coupling hindered amines and aryl iodides.[4] Similarly, palladium catalysts featuring hydroxyl groups can be highly effective for the reductive amination of sterically hindered amines.[5]
Implement a Protecting Group Strategy: This is often the most robust solution. By temporarily "masking" one functional group, you can reduce steric crowding and prevent side reactions, allowing you to functionalize the other. Protecting the hydroxyl group first is a logical step before N-acylation.
Scenario 2.2: O-Functionalization of the Hydroxyl Group
Q3: My Williamson ether synthesis (or esterification) to functionalize the hydroxyl group is sluggish and incomplete. How can I drive this reaction to completion?
The C2-aminomethyl group is the primary steric impediment here. Additionally, the basicity of the aminomethyl group can interfere with bases used in the reaction (e.g., by quenching a portion of your alkoxide-forming base).
Causality: The flexible aminomethyl side chain can occupy the space needed for an electrophile to approach the hydroxyl oxygen. Its basic nature can also lead to unwanted side reactions or neutralization of reagents.
Troubleshooting Steps:
Protect the Amine: The most effective strategy is to protect the aminomethyl group first. Converting the amine to a carbamate, such as a tert-butyloxycarbonyl (Boc) group, serves two purposes:
It eliminates the nucleophilicity and basicity of the amine.
The bulky Boc group can alter the local conformation, potentially creating a more favorable environment for the O-functionalization reaction.
Use a Stronger Base/More Forcing Conditions: For etherification, ensure complete deprotonation of the hydroxyl group by using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF).
Q4: I need to selectively modify the amine without touching the hydroxyl group. What is the most reliable method?
Selective functionalization requires an orthogonal protecting group strategy. This involves protecting one group with a "mask" that can be removed under conditions that leave the other protected group and the rest of the molecule intact.[6][7]
The Core Strategy: Orthogonal Protection
The workflow below illustrates how to achieve selective N- or O-functionalization. The key is the differential lability of the Boc (acid-sensitive) and silyl ether (fluoride-sensitive) protecting groups.
Caption: Orthogonal protection workflow for selective functionalization.
Part 3: Key Experimental Protocols & Data
Protocol 1: Selective N-Boc Protection of 2-(Aminomethyl)-5-methylpyridin-3-ol
Objective: To protect the primary amine as a Boc-carbamate, facilitating subsequent O-functionalization.
Methodology:
Dissolution: Dissolve 1.0 equivalent of 2-(Aminomethyl)-5-methylpyridin-3-ol in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 1:1 ratio).
Basification: Add 1.5 equivalents of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the solution.
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane dropwise over 30 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should have a higher Rf value than the starting material.
Workup: Once complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-Boc protected compound.
Table 1: Comparison of Common Orthogonal Protecting Groups
This table summarizes common protecting groups for amines and hydroxyls, highlighting their orthogonal nature, which is crucial for multi-step synthesis involving sterically hindered molecules.[8][9]
Functional Group
Protecting Group
Abbreviation
Installation Reagent(s)
Cleavage Conditions
Stability
Amine
tert-Butoxycarbonyl
Boc
Boc₂O, Base
Strong Acid (TFA, HCl)
Stable to base, hydrogenolysis
Benzyloxycarbonyl
Cbz or Z
Cbz-Cl, Base
H₂, Pd/C (Hydrogenolysis)
Stable to acid, base
9-Fluorenylmethoxycarbonyl
Fmoc
Fmoc-OSu, Base
Base (e.g., Piperidine)
Stable to acid, hydrogenolysis
Hydroxyl
tert-Butyldimethylsilyl
TBDMS
TBDMS-Cl, Imidazole
Fluoride Source (TBAF, HF)
Stable to base, mild acid
Benzyl Ether
Bn
Bn-Br, NaH
H₂, Pd/C (Hydrogenolysis)
Stable to acid, base, fluoride
References
AbbVie Inc. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
Li, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
Wlassics, I. D., et al. (2016). Sterically hindered amine and oxyalkyl amine light stabilizers.
Huang, H., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]
Various Authors. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar. [Link]
St. Amant, A. H., et al. (2022). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
Beary, J. N. (1988). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Baylor University Institutional Repository. [Link]
Kawase, M., et al. (2000). A Novel Synthesis of a Highly Sterically Hindered C2-Symmetric Chiral Pyridine Derivative. Chemical and Pharmaceutical Bulletin. [Link]
Technical Support Center: Stability & Storage of 2-(Aminomethyl)-5-methylpyridin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals overcome the unique handling challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals overcome the unique handling challenges associated with 2-(Aminomethyl)-5-methylpyridin-3-ol .
Because this compound is a highly reactive aminomethyl pyridinol derivative (structurally analogous to pyridoxamine), it is notoriously susceptible to oxidative deamination and photo-degradation. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure absolute chemical integrity in your workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my solid compound or stock solution turn yellow or brown over time?Causality: 2-(Aminomethyl)-5-methylpyridin-3-ol contains an electron-rich pyridine ring driven by the electron-donating phenolic hydroxyl group at position 3. When exposed to atmospheric oxygen and ambient UV/Visible light, the primary aminomethyl group at position 2 undergoes rapid photo-oxidation and oxidative deamination. This converts the amine into a highly reactive aldehyde derivative. This aldehyde subsequently undergoes Schiff base condensation with unreacted amines in the solution, forming highly conjugated, colored polymeric degradation products [1] [2].
Solution: Always store the solid powder in a desiccator at 4°C to -20°C, strictly protected from light. Aqueous solutions must be prepared fresh or stored under inert, cryogenic conditions in amber vials.
Q2: What is the optimal pH for storing aqueous stock solutions?Causality: Aminomethyl pyridinols are highly sensitive to alkaline conditions. At a pH > 7, the phenolic hydroxyl group deprotonates into a phenoxide ion. This dramatically increases the electron density on the pyridine ring, lowering the molecule's oxidation potential and accelerating the degradation of the aminomethyl group. Conversely, under acidic conditions, the amine is protonated (forming a stable salt), which sterically and electronically shields the molecule from oxidation [1].
Solution: Reconstitute the compound in a mild acid (e.g., 0.1 M HCl) or an acidic buffer at pH 3.0–4.5. Never store stock solutions in basic buffers (such as Tris pH 8.0 or PBS pH 7.4) for extended periods.
Q3: My downstream enzymatic assays are showing inconsistent results. Could it be the compound's stability?Causality: Yes. If the compound degrades, the resulting aldehyde byproducts act as highly reactive electrophiles. These degradation products can covalently bind to nucleophilic residues (like lysine) on your target proteins or enzymes, causing irreversible inhibition, cross-linking, or severe assay artifacts.
Solution: Implement a self-validating Quality Control (QC) protocol using HPLC-UV/Vis before running critical assays to ensure the absence of degradation peaks [3].
Part 2: Quantitative Stability Data
To facilitate experimental planning, the following table summarizes the kinetic stability of 2-(Aminomethyl)-5-methylpyridin-3-ol and its structural analogs across various environmental conditions.
Storage Condition
Physical State
Light Exposure
pH Environment
Estimated Stability / Half-Life
Room Temp (25°C)
Solid Powder
Unprotected (Clear vial)
N/A
< 1 month (Visible discoloration)
Room Temp (25°C)
Aqueous Solution
Unprotected (Clear vial)
pH 7.4 (Neutral)
~4 to 24 hours [2]
4°C
Aqueous Solution
Protected (Amber vial)
pH < 4.0 (Acidic)
1 to 2 weeks
-20°C to -80°C
Aqueous Solution
Protected (Amber vial)
pH < 4.0 (Acidic)
> 6 months (Optimal)
Part 3: Experimental Protocols
Self-Validating Protocol: Preparation and QC of Stock Solutions
To guarantee scientific integrity, your storage protocol must be a self-validating system. Follow this methodology to prepare, store, and verify your stock solutions.
Phase 1: Preparation & Aliquoting
Acidic Reconstitution: Weigh the required mass of 2-(Aminomethyl)-5-methylpyridin-3-ol and dissolve it in 0.1 M HCl or a 10 mM ammonium formate buffer (pH 3.5) to achieve the desired stock concentration (e.g., 10 mM).
Light Protection: Perform all dissolution steps under low-light conditions or use actinic (amber) glassware.
Inert Purging: Aliquot the solution into single-use amber glass HPLC vials. Gently purge the headspace of each vial with a stream of high-purity Argon or Nitrogen gas for 5–10 seconds to displace atmospheric oxygen.
Cryopreservation: Cap tightly with PTFE-lined septa and immediately transfer to a -80°C freezer.
Phase 2: Self-Validating Quality Control (Pre-Assay Check)
Thawing: Thaw a single aliquot on ice immediately before use. Never subject aliquots to freeze-thaw cycles.
HPLC-UV/Vis Validation: Inject 10 µL of the stock into an HPLC system equipped with a C18 column and a UV/Vis or Fluorescence detector [1].
Mobile Phase: Use a gradient of 10 mM ammonium formate (pH 3.5) and Methanol.
Validation Criteria: Monitor absorbance at 290–330 nm. The batch is validated for use only if the primary amine peak accounts for >98% of the total Area Under the Curve (AUC). The appearance of secondary peaks at higher retention times (indicating aldehyde formation or dimerization) invalidates the aliquot [3].
Part 4: Logical Workflow Visualization
The following diagram illustrates the mechanistic workflow required to maintain the stability of the compound from raw API to validated assay input.
Workflow for the preparation, storage, and validation of aminomethyl pyridinol stock solutions.
Part 5: References
Title: Validation of the Vitamin B6 Profile (Pyridoxine, Pyridoxal, and Pyridoxamine) Analysis in Rice Consumed in Korea: Effects of Cooking and Variety.
Source: MDPI Foods (2025).
URL: [Link]
Title: Extemporaneously prepared aqueous liquids of marketed PLP dietary products were found to be unstable after 4 h exposure to light.
Source: UCL Discovery / University College London.
URL: [Link]
Title: Effect of manufacturing temperature and storage duration on stability of chemically defined media measured with LC-MS/MS.
Source: Journal of Chemical Technology & Biotechnology.
URL: [Link]
Optimization
Technical Support Center: Crystallization of 2-(Aminomethyl)-5-methylpyridin-3-ol
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)-5-methylpyridin-3-ol. This molecule's unique structure...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)-5-methylpyridin-3-ol. This molecule's unique structure, featuring a pyridine ring, a primary amine, a methyl group, and a phenolic hydroxyl group, presents specific challenges for crystallization. Its amphoteric nature and high potential for hydrogen bonding can lead to difficulties in achieving a pure, crystalline solid. This document provides in-depth troubleshooting guides and frequently asked questions to help you resolve common crystallization issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of 2-(Aminomethyl)-5-methylpyridin-3-ol. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My compound has separated as an oil instead of a solid. What causes "oiling out" and how can I prevent it?
A1: "Oiling out" occurs when the solid melts in the crystallization solvent before it dissolves, or when a supersaturated solution is cooled below the compound's melting point.[1] The resulting oil is essentially impure liquid compound, which rarely forms pure crystals because impurities tend to be more soluble in the oil than in the solvent.[1]
Causality and Resolution:
High Solute Concentration at High Temperature: The boiling point of your chosen solvent may be higher than the melting point of your compound. When the compound dissolves, it forms a solution, but upon cooling, it may separate as a liquid (oil) before it has a chance to organize into a crystal lattice.
Solution: Re-heat the solution until the oil redissolves. Add more of the primary solvent to lower the saturation point, ensuring the compound stays dissolved at a temperature below its melting point.[1] If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[1]
Rapid Cooling: Cooling the solution too quickly can shock the system, causing the compound to crash out as a supercooled liquid instead of forming an ordered crystal lattice.
Solution: Allow the flask to cool slowly to room temperature, undisturbed, and away from drafts.[2] Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote slower crystal growth.
Presence of Impurities: Impurities can significantly depress the melting point of a compound, increasing the likelihood of oiling out.
Solution: If you suspect impurities, especially colored ones, consider treating the solution with activated charcoal before the hot filtration step. This can adsorb impurities that may be inhibiting proper crystal formation.
Q2: The solution has cooled completely, but no crystals have formed. What methods can I use to induce crystallization?
A2: The failure to crystallize upon cooling indicates that the solution is not yet sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.
Causality and Resolution:
Insufficient Supersaturation: You may have used too much solvent during the initial dissolution step.[1][3]
Solution: Gently heat the solution and evaporate some of the solvent to increase the solute concentration. Allow it to cool again slowly. Be careful not to evaporate too much solvent, which could lead to rapid crashing out and inclusion of impurities.[1]
High Nucleation Energy Barrier: Sometimes, a supersaturated solution can be stable because the initial formation of crystals is energetically unfavorable.
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[1][4] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Solution 2 (Seeding): If you have a pure crystal of 2-(Aminomethyl)-5-methylpyridin-3-ol from a previous batch, add a tiny speck to the solution.[2][4] This "seed" crystal acts as a template for further crystal growth.
Solution 3 (Further Cooling): Once the solution has reached room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization.[4] This should be done only after slow cooling to room temperature has failed to produce crystals.
Q3: My final crystal yield is disappointingly low. What are the common causes and how can I maximize recovery?
A3: A low yield is typically caused by using an excessive amount of solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent that is too warm.[1]
Causality and Resolution:
Excessive Solvent: The most common reason for low yield is dissolving the compound in too much hot solvent.[1][3] While the compound crystallizes upon cooling, a significant amount will remain dissolved in the "mother liquor."
Solution: During the dissolution step, use the minimum amount of near-boiling solvent required to just dissolve the solid.[2][3] Add the hot solvent in small portions, allowing time for the solid to dissolve before adding more. To check if significant product remains in the mother liquor, dip a glass rod in the filtrate and let the solvent evaporate; a large residue indicates substantial product loss.[1]
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product.
Solution: Use a stemless funnel and pre-heat the funnel and filter paper by pouring hot solvent through it just before filtering your solution. Keep the solution near its boiling point during filtration.
Improper Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product.
Solution: Always wash the crystals with a minimum amount of ice-cold solvent.[3][4] This helps to wash away impurities adhering to the crystal surface without significantly dissolving the desired product.
Q4: Crystals formed almost immediately upon cooling, resulting in a fine powder. How do I promote the growth of larger, purer crystals?
A4: The rapid formation of small crystals or a powder indicates that the solution became supersaturated too quickly.[1] While this can lead to a high initial yield, fast crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1]
Causality and Resolution:
Solvent Choice/Concentration: The solvent may be too "poor" for the compound, or the solution is too concentrated.
Solution: Re-heat the mixture to redissolve the solid. Add a small, measured amount of additional hot solvent (1-2 mL per 100 mg of solid is a good starting point) to slightly decrease the saturation level.[1] This will ensure the solution cools for a longer period before reaching the point of supersaturation, allowing for slower, more orderly crystal growth.
Rapid Cooling Rate: As mentioned previously, rapid cooling promotes fast nucleation and small crystal size.
Solution: Ensure the solution cools as slowly as possible. Cover the flask and place it in a location where it will not be disturbed or exposed to cool drafts.[2] An ideal crystallization may show initial crystal formation after 5-10 minutes, with growth continuing over 20-30 minutes or longer.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of 2-(Aminomethyl)-5-methylpyridin-3-ol?
A1: The principle of "like dissolves like" is a good starting point.[5] 2-(Aminomethyl)-5-methylpyridin-3-ol is a polar molecule with multiple hydrogen bond donors (amine, hydroxyl) and acceptors (pyridine nitrogen, amine, hydroxyl). Therefore, polar solvents are the best candidates. The ideal solvent should dissolve the compound when hot but not when cold.[5]
Solvent Screening Strategy:
Solvent Class
Examples
Expected Solubility of 2-(Aminomethyl)-5-methylpyridin-3-ol
Suitability for Recrystallization
Highly Polar Protic
Water, Methanol, Ethanol
Likely highly soluble even when cold.
May be unsuitable as single solvents due to high solubility. Excellent candidates for use as the "good" solvent in a mixed-solvent system with a poor solvent.
Polar Aprotic
Acetonitrile, Acetone, Ethyl Acetate
Moderate to good solubility, likely temperature-dependent.
High Potential. These often provide the ideal solubility profile. Acetonitrile is an excellent starting point.
Less Polar
Dichloromethane, Toluene
Low to negligible solubility.
Good candidates for use as the "poor" solvent (antisolvent) in a mixed-solvent system with a polar protic solvent like ethanol or methanol.
Nonpolar
Hexanes, Heptane
Insoluble.
Useful as a final wash or for precipitating the solid from a more polar solution, but not as the primary recrystallization solvent.
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the solution is a critical parameter for 2-(Aminomethyl)-5-methylpyridin-3-ol due to its amphoteric nature. The molecule has three ionizable sites: the basic pyridine nitrogen, the basic primary amine, and the acidic phenolic hydroxyl group.
Acidic Conditions (Low pH): Both the pyridine nitrogen and the aminomethyl group will be protonated, forming a dication. This charged species will likely be highly soluble in polar solvents, especially water, and difficult to crystallize.
Neutral Conditions (Near Isoelectric Point): At a specific pH (its isoelectric point), the molecule will exist predominantly as a zwitterion, with the phenolic hydroxyl group deprotonated (phenoxide) and one of the amino groups protonated. Molecules are often least soluble at their isoelectric point, making this pH range an excellent target for crystallization.
Basic Conditions (High pH): The phenolic hydroxyl group will be deprotonated, forming an anion. This species will likely be more soluble than the neutral or zwitterionic form.
Practical Implication: Carefully adjusting the pH of your aqueous solution to be near the compound's isoelectric point can be a powerful technique to induce crystallization.[6] If your compound was synthesized under acidic or basic conditions, neutralizing the solution is a crucial first step before attempting crystallization.
Q3: What are the optimal storage conditions for the crystalline material?
A3: Based on the functional groups, 2-(Aminomethyl)-5-methylpyridin-3-ol is susceptible to oxidation (phenolic group) and is likely hygroscopic (polar, H-bonding groups). A related compound, 2-Amino-5-methylpyridin-3-ol, is recommended to be kept in a dark place and sealed in a dry environment at 2-8°C.
Recommended Storage:
Store the pure, dry crystalline solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at 2-8°C. This will protect it from light, oxygen, and moisture.
Experimental Protocols
Protocol 1: Step-by-Step Solvent Screening
Place approximately 10-20 mg of your crude solid into several small test tubes.
To each tube, add a different candidate solvent (e.g., water, ethanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop.
Observation 1: If the solid dissolves readily at room temperature, the solvent is too "good" and is unsuitable as a single recrystallization solvent.[4]
If the solid does not dissolve, gently heat the test tube in a warm water or sand bath.[4] Continue adding the solvent dropwise until the solid just dissolves.
Observation 2: If the solid dissolves upon heating, the solvent is a promising candidate.
Remove the tube from the heat and allow it to cool to room temperature. Scratch the side of the tube with a glass rod.
Observation 3: If abundant, well-formed crystals appear, you have found a suitable solvent. If not, the solvent is likely unsuitable.[4]
Protocol 2: General Recrystallization Procedure
Place the crude 2-(Aminomethyl)-5-methylpyridin-3-ol in an Erlenmeyer flask.
In a separate beaker, heat the chosen recrystallization solvent to its boiling point. Use a hot plate, never an open flame.
Add the minimum amount of near-boiling solvent to the Erlenmeyer flask to completely dissolve the crude solid.[2]
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
Perform a hot gravity filtration using a pre-heated, stemless funnel to remove any insoluble impurities or charcoal.
Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[2]
Once cooled, you may place the flask in an ice-water bath to maximize crystal yield.[4]
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[3]
Allow the crystals to dry completely, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Visual Troubleshooting Workflow
This diagram provides a logical decision tree for addressing common crystallization failures.
A Researcher's Guide to the NMR Spectral Interpretation of 2-(Aminomethyl)-5-methylpyridin-3-ol
An In-Depth Technical Guide for Structural Elucidation and Comparative Analysis Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, offering de...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Structural Elucidation and Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, offering detailed insights into molecular structure, dynamics, and chemical environments.[1][2] Its non-destructive nature allows for repeated measurements and kinetic studies, making it a cornerstone for the characterization of novel chemical entities.[1][3] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Aminomethyl)-5-methylpyridin-3-ol, a substituted pyridine of interest in medicinal chemistry.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed interpretation of the compound's spectral features. We will compare its NMR data with that of its close structural analog, Pyridoxine (Vitamin B6), to highlight the influence of specific functional groups on chemical shifts. Furthermore, this guide provides detailed experimental protocols and data visualizations to support robust and reproducible research.
The Structural Landscape: Predicting NMR Signatures
The structure of 2-(Aminomethyl)-5-methylpyridin-3-ol features a pyridine ring substituted with a methyl group at C5, an aminomethyl group at C2, and a hydroxyl group at C3. The electron-donating hydroxyl and methyl groups, combined with the electron-withdrawing effect of the ring nitrogen, create a distinct electronic environment that governs the chemical shifts of the associated protons and carbons.
The following diagram illustrates the chemical structure and the IUPAC numbering scheme used for NMR signal assignment.
Caption: Structure of 2-(Aminomethyl)-5-methylpyridin-3-ol with atom numbering.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups.
Signal Assignment
Predicted δ (ppm)
Multiplicity
Integration
Notes
H6 (Aromatic)
~7.8 - 8.0
Singlet (s)
1H
Deshielded by adjacent ring nitrogen.
H4 (Aromatic)
~7.0 - 7.2
Singlet (s)
1H
Shielded relative to H6.
-OH (Hydroxyl)
4.0 - 6.0 (broad)
Broad Singlet (br s)
1H
Chemical shift is highly variable, dependent on solvent, concentration, and temperature.[4][5]
-CH₂- (Aminomethyl)
~3.8 - 4.0
Singlet (s)
2H
Adjacent to the electron-withdrawing pyridine ring (C2 position).
-NH₂ (Amino)
1.5 - 3.5 (broad)
Broad Singlet (br s)
2H
Labile protons; signal shape and position are solvent and concentration dependent.[6]
-CH₃ (Methyl)
~2.2 - 2.4
Singlet (s)
3H
Typical range for a methyl group on an aromatic ring.
Causality Behind Chemical Shifts:
Aromatic Protons (H6, H4): The H6 proton is positioned ortho to the electronegative nitrogen atom, resulting in significant deshielding and a downfield chemical shift. The H4 proton is further from the nitrogen and experiences less of this effect.
Labile Protons (-OH, -NH₂): These protons undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.[5][6] This exchange leads to signal broadening and a chemical shift that represents a weighted average of their different environments.[4] Using a solvent like DMSO-d₆ can slow this exchange, resulting in sharper peaks.[6][7]
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are primarily influenced by the electronegativity of attached atoms and the hybridization of the carbon.
Signal Assignment
Predicted δ (ppm)
Notes
C2
~155 - 160
Attached to two nitrogen atoms (ring and amino group), highly deshielded.
C3
~145 - 150
Attached to the hydroxyl group.
C6
~140 - 145
Influenced by the ring nitrogen.
C4
~125 - 130
Aromatic CH carbon.
C5
~120 - 125
Attached to the methyl group.
C8 (-CH₂-)
~45 - 50
Aliphatic carbon attached to the ring and the amino group.
C7 (-CH₃)
~15 - 20
Typical chemical shift for a methyl group on an aromatic ring.
Causality Behind Chemical Shifts:
Ring Carbons: Carbons directly bonded to electronegative atoms (N, O) like C2, C3, and C6 are significantly deshielded and appear at higher chemical shifts (downfield).
Substituent Carbons: The aliphatic aminomethyl carbon (C8) and the methyl carbon (C7) are shielded relative to the aromatic carbons and appear at lower chemical shifts (upfield).
Comparative Analysis: 2-(Aminomethyl)-5-methylpyridin-3-ol vs. Pyridoxine
To provide context, we compare the spectral data of our target molecule with Pyridoxine (Vitamin B6). Pyridoxine shares the same core pyridine structure but has hydroxymethyl groups at positions C2 and C4, and a methyl group at C5. This comparison demonstrates how substituent changes impact the NMR spectrum.
The presence of a hydroxymethyl group at C4 in pyridoxine removes the H4 proton.
The chemical shifts of the methylene (-CH₂-) protons in pyridoxine are further downfield (~4.7-4.8 ppm) compared to the aminomethyl group in our target molecule (~3.8-4.0 ppm). This is due to the stronger deshielding effect of the hydroxyl group compared to the amino group on the adjacent methylene protons.
The methyl group chemical shifts are comparable, as their positions (C5 vs C2) on the pyridine ring result in similar electronic environments.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized, self-validating protocol for acquiring high-quality NMR spectra.
1. Sample Preparation:
Weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[9]
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[10][11] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to sharpen the signals of labile -OH and -NH protons.[6]
Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9][11]
Cap the NMR tube securely and label it clearly.
2. NMR Spectrometer Setup and Data Acquisition:
Instrument: 400 MHz (or higher) NMR spectrometer.
Temperature: 298 K (25 °C).
¹H NMR Acquisition Parameters:
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).
Number of Scans: 16-64 scans for good signal-to-noise.
Relaxation Delay (d1): 1-2 seconds.
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker instruments).
Number of Scans: 1024 or more, depending on concentration.
Relaxation Delay (d1): 2 seconds.
Spectral Width: 0-200 ppm.
3. Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Perform phase correction to ensure all peaks are in the positive phase.
Apply baseline correction to obtain a flat baseline.
Reference the spectrum. For ¹H NMR, calibrate to the residual solvent peak or an internal standard like TMS (0.00 ppm). For ¹³C NMR, reference to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
Integrate the signals in the ¹H spectrum to determine proton ratios.
Perform peak picking to identify the precise chemical shifts.
This diagram outlines the logical flow from sample preparation to final data interpretation.
Caption: A standardized workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of 2-(Aminomethyl)-5-methylpyridin-3-ol provide a wealth of structural information that is critical for its unambiguous identification. By understanding the influence of the pyridine ring and its various substituents on the chemical shifts, researchers can confidently assign each signal. The comparative analysis with pyridoxine further enriches this understanding, providing a clear example of structure-spectra relationships. Adherence to the detailed experimental protocol ensures the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the pharmaceutical sciences.
References
D. S. Wishart, "NMR Spectroscopy and Drug Discovery," Spectroscopy, vol. 19, no. 8, pp. 44-51, 2004. Available: [Link]
AZoOptics, "The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery," May 22, 2024. Available: [Link]
National Center for Biotechnology Information, "PubChem Compound Summary for CID 1054, Pyridoxine." Available: [Link]
M. D. P. de la Torre and G. A. Webb, "NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions," Molecules, vol. 31, no. 4, p. 897, Feb. 2026. Available: [Link]
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ACD/Labs, "Exchangeable Protons in NMR—Friend or Foe?" Jan. 26, 2023. Available: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Aminomethyl)-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyridine Derivatives Pyridoxine and its related vitamers, collectively known as Vitamin B6, are essential cofactors in a m...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridine Derivatives
Pyridoxine and its related vitamers, collectively known as Vitamin B6, are essential cofactors in a multitude of enzymatic reactions crucial for human health. Their analysis and differentiation are paramount in clinical diagnostics and nutritional science.[1] 2-(Aminomethyl)-5-methylpyridin-3-ol, a structural isomer of pyridoxamine, shares the same elemental composition but differs in the substitution pattern on the pyridine ring. This subtle structural variance can lead to distinct fragmentation patterns in mass spectrometry, a cornerstone technique for molecular identification.[2] Understanding these patterns is critical for the unambiguous identification of such isomers in complex biological matrices.
Predicted Fragmentation Pathways of 2-(Aminomethyl)-5-methylpyridin-3-ol
The fragmentation of 2-(Aminomethyl)-5-methylpyridin-3-ol under mass spectrometry, particularly with techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), is anticipated to be governed by the lability of the bonds adjacent to the hydroxyl, aminomethyl, and methyl functional groups, as well as the stability of the resulting fragment ions. The initial event is the protonation of the molecule, likely at the most basic site, which is the pyridine nitrogen or the primary amine.
Key Fragmentation Reactions
The primary fragmentation pathways are predicted to involve:
Alpha-Cleavage: This is a common fragmentation mechanism for molecules containing heteroatoms.[2] For 2-(Aminomethyl)-5-methylpyridin-3-ol, alpha-cleavage adjacent to the amino group is a highly probable event.
Loss of Small Neutral Molecules: The elimination of stable neutral molecules such as water (H₂O) from the hydroxyl group and ammonia (NH₃) from the aminomethyl group is expected.
Ring Cleavage: Fragmentation of the pyridine ring itself, although typically requiring higher energy, can also contribute to the overall fragmentation pattern.
The proposed fragmentation pathways are visually represented in the following diagram:
Caption: Predicted Fragmentation Pathways of 2-(Aminomethyl)-5-methylpyridin-3-ol.
Comparative Analysis: 2-(Aminomethyl)-5-methylpyridin-3-ol vs. Pyridoxamine
Pyridoxamine, being a well-characterized Vitamin B6 vitamer, serves as an excellent point of comparison. The key structural difference lies in the position of the aminomethyl group (position 2 vs. 4) and the hydroxyl group (position 3 vs. 5). These differences are expected to manifest in the relative abundances of shared fragment ions and the presence of unique fragments.
The target compound has a different molecular weight. Pyridoxamine is often analyzed in its phosphorylated form in biological systems. For a direct comparison, we consider the non-phosphorylated form. The provided reference analyzes pyridoxamine, which has a molecular weight of 168.2 g/mol , leading to an [M+H]⁺ of 169. Our target molecule has a molecular weight of 152.18 g/mol , resulting in an [M+H]⁺ of 153.
Loss of NH₃
m/z 136
m/z 152
The loss of ammonia is a common fragmentation for primary amines. The difference in the resulting m/z is due to the different precursor ion mass.
Loss of H₂O
m/z 135
m/z 151
The hydroxyl group facilitates the loss of water. The difference in the resulting m/z is due to the different precursor ion mass.
Key Diagnostic Fragment
m/z 123 (Loss of •CH₂NH₂)
m/z 134 (Loss of CH₂OH)
The position of the substituents dictates the most favorable alpha-cleavage. For our target, cleavage of the C-C bond between the ring and the aminomethyl group is predicted. For pyridoxamine, the loss of the hydroxymethyl group is a characteristic fragmentation.[3]
Experimental Protocol for Fragmentation Analysis
To validate the predicted fragmentation patterns, the following experimental workflow is recommended.
Caption: Experimental Workflow for Fragmentation Analysis.
Step-by-Step Methodology:
Standard Preparation: A certified reference standard of 2-(Aminomethyl)-5-methylpyridin-3-ol should be procured. Prepare a 1 mg/mL stock solution in a 50:50 mixture of methanol and water. A working solution of 1 µg/mL should be prepared by serial dilution.
Liquid Chromatography: Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reversed-phase column. A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended for optimal separation and ionization.
Mass Spectrometry: The LC system should be coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source operating in positive ion mode.
MS Scan Parameters:
Full Scan (MS1): Acquire data in the m/z range of 50-300 to identify the protonated molecule [M+H]⁺.
Tandem MS (MS/MS): Select the [M+H]⁺ ion (predicted at m/z 153) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions. Compare these experimentally observed fragments with the predicted fragmentation patterns outlined in this guide.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of 2-(Aminomethyl)-5-methylpyridin-3-ol. By leveraging established chemical principles and comparative data from its structural analogs, we have proposed the most probable fragmentation pathways. The provided experimental protocol offers a clear and actionable framework for the empirical validation of these predictions. This work underscores the power of predictive analysis in the absence of readily available experimental data and serves as a foundational resource for researchers in the field.
References
: A comprehensive collection of mass spectral data.[4]
: A repository of metabolite information and tandem mass spectrometry data.[5][6][7][8][9]
: A public database of chemical substances and their properties.[10]
Fragmentation (mass spectrometry) - Wikipedia : An overview of fragmentation processes in mass spectrometry.[2]
Tandem mass spectrometry - Wikipedia : A detailed explanation of the principles and applications of tandem mass spectrometry.[1]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines : A research article detailing fragmentation patterns of related heterocyclic compounds.[11]
Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library - PubMed : A study demonstrating the use of MSn for isomer differentiation.[12]
2-Pyridinamine, 5-methyl- - the NIST WebBook : Mass spectral data for a closely related compound.[13]
Quantification of the B6 vitamers in human cerebrospinal fluid by ultra performance liquid chromatography–tandem mass spectrometry - INIS-IAEA : Provides MRM transitions for Vitamin B6 vitamers.[3]
2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem : Detailed information on a structural analog.[10]
2-Aminopyridine - the NIST WebBook : Mass spectrum of a related compound.[14]
Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate : A study on the fragmentation of pyridine derivatives.[15]
REVIEW Vitamin B6:Deficiency diseases and methods of analysis: A review on the importance and analysis of Vitamin B6.
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University : Provides insights into fragmentation of related structures.[16]
Mass spectrometric study of some pyrazoline derivatives - ResearchGate : Discusses fragmentation of heterocyclic compounds.[17]
2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem : Information on a related pyridine derivative.[18]
Ion fragmentation of small molecules in mass spectrometry : A presentation on the fundamentals of small molecule fragmentation.[19]
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC : Provides spectral data for aminopyridine derivatives.[20]
Accuracy of method for 2-aminopyridine - ResearchGate : Details LC-MS/MS methods for aminopyridine analysis.[21]
2-Amino-5-methylpyridin-3-ol - Sigma-Aldrich : Product information for the target compound.[22][23]
2-Amino-5-methylpyridine 99 1603-41-4 - Sigma-Aldrich : Product information for a related compound.[2]
1603-41-4|2-Amino-5-methylpyridine|BLD Pharm : Supplier information for a related compound.[3]
2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum - ChemicalBook : Spectral data for a related compound.[24]
1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 : Supplier information for a related compound.[25]
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie : Safety data sheet for a related compound.[26]
Download Spectra - MassBank of North America : A public repository of mass spectra.[27]
A Comparative Guide to the Purity Validation of 2-(Aminomethyl)-5-methylpyridin-3-ol Using Reference Standards
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-(Aminomethyl)-5-methylpyridin-3-ol is a cornerstone of ro...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 2-(Aminomethyl)-5-methylpyridin-3-ol is a cornerstone of robust scientific research and regulatory compliance. The presence of even minute quantities of impurities can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides an in-depth technical comparison of orthogonal analytical methodologies for validating the purity of 2-(Aminomethyl)-5-methylpyridin-3-ol, emphasizing the critical role of well-characterized reference standards.
The Imperative of Purity Validation
The purity of a chemical entity is not merely a percentage but a comprehensive profile of all components within a sample. Impurities can arise from various stages, including the synthesis process (starting materials, by-products, intermediates), degradation, or storage.[1] For 2-(Aminomethyl)-5-methylpyridin-3-ol, potential process-related impurities could include positional isomers, unreacted starting materials, or by-products from side reactions. Therefore, a multi-faceted analytical approach is essential for a complete and accurate purity assessment.
The Role of Reference Standards
A reference standard is a highly purified compound used as a measurement base. For the purity validation of 2-(Aminomethyl)-5-methylpyridin-3-ol, a well-characterized reference standard is indispensable. While commercially available, the purity of these standards can vary.[2] It is crucial to obtain a Certificate of Analysis (CoA) or to independently verify the purity of the chosen standard.[3][4] In the absence of a pharmacopeial standard, a laboratory may need to qualify an in-house primary standard.
Orthogonal Analytical Approaches: A Strategy for Comprehensive Purity Profiling
Relying on a single analytical technique can be misleading, as co-eluting impurities or those not detectable by a particular method may go unnoticed. The use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles—provides a more complete and reliable assessment of purity.[5][6][7] For 2-(Aminomethyl)-5-methylpyridin-3-ol, a combination of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, self-validating system.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and specificity for non-volatile and thermally labile compounds.[1] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate 2-(Aminomethyl)-5-methylpyridin-3-ol from its potential impurities.
Experimental Protocol: RP-HPLC Method
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.
Mobile Phase:
Solvent A: 0.1% Formic acid in Water
Solvent B: 0.1% Formic acid in Acetonitrile
Gradient Program:
Time (minutes)
% Solvent A
% Solvent B
0
95
5
20
5
95
25
5
95
26
95
5
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. A PDA detector set to monitor across a wider range (e.g., 210-400 nm) is ideal for detecting impurities with different chromophores.
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices:
C18 Column: The non-polar stationary phase provides excellent retention and separation for the moderately polar 2-(Aminomethyl)-5-methylpyridin-3-ol and its likely impurities.
Formic Acid: The addition of an acid to the mobile phase protonates the aminomethyl group, leading to better peak shape and preventing tailing.
Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase ensures the elution of both polar and non-polar impurities.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment
qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity when compared to a certified internal standard.
Experimental Protocol: ¹H-qNMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
Sample Preparation:
Accurately weigh approximately 10 mg of 2-(Aminomethyl)-5-methylpyridin-3-ol and 5 mg of the internal standard into a vial.
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer).
Transfer the solution to an NMR tube.
Acquisition Parameters:
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is critical for accurate quantification.
A 90° pulse angle should be used.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Calculate the purity using the following equation:
The self-validating nature of qNMR lies in its fundamental principle. By using a certified internal standard and ensuring complete relaxation of all relevant nuclei, the method provides a direct and absolute measure of the analyte's purity, independent of its response factor in other techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is an excellent orthogonal technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. For a compound like 2-(Aminomethyl)-5-methylpyridin-3-ol, derivatization may be necessary to improve its volatility and thermal stability.
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Derivatization Procedure:
In a vial, dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).
Add an excess of the derivatization agent.
Heat the mixture at 70 °C for 30 minutes.
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole mass analyzer).
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp to 280 °C at 15 °C/min.
Hold at 280 °C for 10 minutes.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Scan Range: m/z 40-500.
Rationale for Derivatization:
The hydroxyl and amino groups in 2-(Aminomethyl)-5-methylpyridin-3-ol make it polar and prone to thermal degradation in the hot GC inlet. Silylation with BSTFA replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the compound's volatility and thermal stability, leading to sharper peaks and improved chromatographic performance.
Comparative Data Summary
The following table presents hypothetical but realistic data from the analysis of a batch of 2-(Aminomethyl)-5-methylpyridin-3-ol, illustrating the complementary nature of the orthogonal methods.
Parameter
HPLC-UV
¹H-qNMR
GC-MS (derivatized)
Purity Assay
99.5% (by area percent)
99.4% (w/w)
99.6% (by area percent)
Impurity A (Positional Isomer)
0.25%
Detected, not quantified
0.20%
Impurity B (Starting Material)
0.15%
Detected, not quantified
0.12%
Impurity C (Unknown Volatile)
Not Detected
Not Detected
0.08%
LOD/LOQ
~0.01% / ~0.03%
Analyte dependent
~0.005% / ~0.015%
Primary Strength
Separation of non-volatile impurities
Absolute quantification
Detection of volatile impurities
Visualizing the Workflow
Caption: Workflow for the purity validation of 2-(Aminomethyl)-5-methylpyridin-3-ol.
Conclusion
Validating the purity of 2-(Aminomethyl)-5-methylpyridin-3-ol requires more than a single analytical measurement. A scientifically sound approach, grounded in the principles of orthogonal testing, is paramount. By integrating the high-resolution separation of HPLC, the absolute quantification of qNMR, and the sensitive detection of volatile impurities by GC-MS, researchers can build a comprehensive and trustworthy purity profile. This rigorous, multi-faceted validation, underpinned by the use of well-characterized reference standards, ensures the quality and reliability of the data, which is fundamental to the progression of research and drug development. The methodologies and principles outlined in this guide are aligned with the expectations of regulatory bodies and represent best practices in modern pharmaceutical analysis.[1][5]
References
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
Dong, M. W., & Hu, G. (2020, November 12). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Retrieved from [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
Naegele, E. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies, Inc. Retrieved from [Link]
Kovács, Z., et al. (2025, August 6). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Retrieved from [Link]
CERTIFICATE OF ANALYSIS. (2025, December 29). Retrieved from [Link] (Note: This is a representative example, not a direct link to a specific CoA for the target molecule).
Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE For Synthesis. Retrieved from [Link]
A Comparative Guide to the Infrared Spectroscopy of 2-(Aminomethyl)-5-methylpyridin-3-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a cornerstone technique for the structural eluci...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a cornerstone technique for the structural elucidation of organic molecules, providing a unique vibrational fingerprint. This guide offers an in-depth analysis of the expected IR spectroscopic features of 2-(Aminomethyl)-5-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will provide a detailed predictive analysis based on its constituent functional groups and a comparative study with the closely related, and well-characterized compound, 2-amino-5-methylpyridine.
The Vibrational Signature: Predicting the IR Spectrum
The structure of 2-(Aminomethyl)-5-methylpyridin-3-ol incorporates several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. By dissecting the molecule into its fundamental components—a hydroxyl group, a primary amine, a methyl group, and a substituted pyridine ring—we can anticipate the regions of significant infrared absorption.
A logical workflow for predicting and interpreting the IR spectrum of a novel compound involves a systematic examination of its functional groups and structural features.
Caption: Workflow for IR spectral analysis of a novel compound.
Predicted Characteristic IR Absorption Peaks for 2-(Aminomethyl)-5-methylpyridin-3-ol
The following table summarizes the expected characteristic IR absorption bands for 2-(Aminomethyl)-5-methylpyridin-3-ol. The predictions are based on established principles of IR spectroscopy.[1]
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Notes
Hydroxyl (-OH)
O-H Stretch
3200-3600
Strong, Broad
The broadness is due to hydrogen bonding.
C-O Stretch
1050-1250
Medium-Strong
The exact position depends on the interaction with the aromatic ring.
Primary Amine (-NH₂)
N-H Symmetric & Asymmetric Stretch
3300-3500
Medium, Two Bands
The presence of two bands is characteristic of a primary amine.
N-H Bend (Scissoring)
1590-1650
Medium
May overlap with pyridine ring vibrations.
N-H Wag
780-880
Medium, Broad
Methyl (-CH₃)
C-H Asymmetric & Symmetric Stretch
2950-2975 & 2865-2885
Medium
C-H Asymmetric & Symmetric Bend
1430-1470 & 1370-1380
Medium
Pyridine Ring
C-H Stretch (Aromatic)
3000-3100
Weak-Medium
Typically observed at higher wavenumbers than aliphatic C-H stretches.[1]
C=C and C=N Ring Stretches
1400-1600
Medium-Strong, Multiple Bands
The substitution pattern influences the exact peak positions.
C-H In-plane & Out-of-plane Bending
1000-1300 & 675-900
Medium-Strong
The out-of-plane bending is particularly sensitive to the substitution pattern.[1]
Aminomethyl (-CH₂-NH₂)
C-N Stretch
1020-1220
Weak-Medium
Comparative Analysis with 2-amino-5-methylpyridine
To ground our predictions in experimental data, we can compare the expected spectrum of our target molecule with the known IR spectrum of the structurally similar compound, 2-amino-5-methylpyridine. This molecule shares the aminopyridine core and the methyl substituent.
Experimental FTIR data for 2-amino-5-methylpyridine shows N-H stretching vibrations around 3444 and 3335 cm⁻¹.[2] These correspond to the asymmetric and symmetric stretches of the primary amine group, respectively. The pyridine ring vibrations for 2-aminopyridine have been assigned to strong bands at 1600, 1562, 1481, and 1439 cm⁻¹, attributed to C-C and C-N stretching modes.[3] Theoretical calculations on 2-amino-5-methylpyridine have also been performed, providing a detailed assignment of its vibrational modes.[4]
The key differences in the IR spectrum of 2-(Aminomethyl)-5-methylpyridin-3-ol compared to 2-amino-5-methylpyridine will be the presence of strong absorptions from the hydroxyl group and the aminomethyl group. The most prominent new feature will be a broad O-H stretching band in the 3200-3600 cm⁻¹ region. Additionally, a C-O stretching band will appear in the fingerprint region, likely between 1050-1250 cm⁻¹. The aminomethyl group will introduce its own set of C-H and C-N stretching and bending vibrations, which may overlap with other absorptions.
Experimental Protocol for FT-IR Analysis
To obtain a high-quality FT-IR spectrum of 2-(Aminomethyl)-5-methylpyridin-3-ol, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Caption: Standard Operating Procedure for FT-IR Spectroscopy.
Step-by-Step Methodology:
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum Two, is suitable for this analysis.
Sample Preparation (KBr Pellet Method):
Ensure the sample of 2-(Aminomethyl)-5-methylpyridin-3-ol is dry and free of solvent.
In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
Place the resulting fine powder into a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Data Acquisition:
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.
Place the KBr pellet in the sample holder of the spectrometer.
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 16 scans to improve the signal-to-noise ratio.
Data Processing and Interpretation:
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Identify the wavenumbers of the major absorption bands.
Correlate the observed bands with the predicted vibrational modes outlined in the table above.
Compare the obtained spectrum with the known spectra of similar compounds, such as 2-amino-5-methylpyridine, to aid in the assignment of the pyridine ring vibrations.
Conclusion
References
Syaima, H., Rahardjo, S. B., & Suryanti, V. (2018). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Retrieved from [Link]
Arjunan, V., Santhanam, R., & Mohan, S. (2008). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Journal of Molecular Structure, 891(1-3), 284-291. Retrieved from [Link]
Fortenberry, R. C. (2025). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. MDPI. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Asath, R. M., Premkumar, R., Mathavan, T., & Benial, A. M. F. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Journal of Molecular Structure, 1189, 34-47. Retrieved from [Link]
Ahuja, I. S., & Singh, R. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 27(7), 359-361. Retrieved from [Link]
Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]
Wang, C., et al. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 18(1), 878-895. Retrieved from [Link]
Michalski, J. D., & Schorr, P. A. (2018). Vibrational analysis of some important group frequencies of melamine derivatives containing methoxymethyl, and carbamate substituents: mechanical coupling of substituent vibrations with triazine ring modes. Colab. Retrieved from [Link]
Wang, C., et al. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. ResearchGate. Retrieved from [Link]
El-Sayed, B. A., & Al-Saif, F. A. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI. Retrieved from [Link]
Fischer, R. A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). ChemistryOpen, 11(8), e202200089. Retrieved from [Link]
Autech. (n.d.). Pyridine containing functional groups - 2-Aminomethyl-5-methylpyridine. Retrieved from [Link]
Shimanouchi, T. (1967). Tables of molecular vibrational frequencies, part 1. National Bureau of Standards. Retrieved from [Link]
Structural comparison of 2-(Aminomethyl)-5-methylpyridin-3-ol and Pyridoxine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Vitamin vs. The Structural Probe This guide provides a rigorous technical compar...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Vitamin vs. The Structural Probe
This guide provides a rigorous technical comparison between Pyridoxine (Vitamin B
) and its structural analogue, 2-(Aminomethyl)-5-methylpyridin-3-ol (referred to herein as 2-AMMP ).
While Pyridoxine is the canonical precursor to the essential cofactor Pyridoxal 5'-phosphate (PLP), 2-AMMP represents a specific class of structural probes or synthetic intermediates used to interrogate the structure-activity relationships (SAR) of vitamin B
-dependent enzymes. The core distinction lies in their metabolic fate: Pyridoxine is bio-activated via phosphorylation and oxidation, whereas 2-AMMP lacks the requisite 5-hydroxymethyl "anchor" and 4-hydroxymethyl "reactive center," rendering it metabolically inert as a cofactor but potentially active as a competitive inhibitor or ligand.
The functional disparity between these molecules is dictated by specific substitutions on the pyridine core.
Comparative Structural Analysis
Feature
Pyridoxine (Vitamin B)
2-AMMP (Analogue)
Functional Implication
IUPAC Name
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
2-(Aminomethyl)-5-methylpyridin-3-ol
2-AMMP is a "stripped" and "shifted" analogue.
Position 2
Methyl ()
Aminomethyl ()
2-AMMP introduces a basic, hydrophilic group into a typically hydrophobic pocket.
Position 3
Hydroxyl ()
Hydroxyl ()
Conserved. Essential for stabilizing the Schiff base in PLP enzymes.
Position 4
Hydroxymethyl ()
Hydrogen ()
Critical Loss. 2-AMMP lacks the precursor to the aldehyde group required for catalysis.
Position 5
Hydroxymethyl ()
Methyl ()
Critical Loss. 2-AMMP lacks the site for phosphorylation (docking anchor).
Molecular Weight
169.18 g/mol
~138.17 g/mol
2-AMMP is smaller and less polar (fewer OH groups).
pKa (Pyridine N)
~5.0
~6.0 - 7.0 (Predicted)
The 2-aminomethyl group exerts an inductive effect, likely increasing basicity.
3D Conformation and Electrostatics
Pyridoxine: Amphoteric. The 3-OH and Pyridine N form a zwitterionic pair. The 2-methyl group serves as a hydrophobic anchor, orienting the molecule within the active site of Pyridoxal Kinase.
2-AMMP: The 2-aminomethyl group is likely protonated at physiological pH (
for primary amines). This introduces a positive charge at position 2, which may cause electrostatic repulsion in enzymes optimized for the neutral 2-methyl group of Pyridoxine, or conversely, create novel salt bridges in mutant enzymes or specific receptors.
Functional & Metabolic Implications
The biological divergence of these two molecules is absolute. Pyridoxine is a pro-drug ; 2-AMMP is a dead-end probe .
The Activation Pathway (Pyridoxine)
Pyridoxine undergoes a two-step activation to become PLP (Pyridoxal 5'-phosphate):
Phosphorylation: Pyridoxal Kinase phosphorylates the 5-hydroxymethyl group.
Oxidation: Pyridoxine 5'-phosphate oxidase (PNPO) converts the 4-hydroxymethyl to an aldehyde.
The Failure Mode (2-AMMP)
2-AMMP fails both steps:
Kinase Blockade: It lacks the 5-OH group. Pyridoxal Kinase cannot phosphorylate a methyl group. Consequently, 2-AMMP cannot be retained intracellularly via the "ion trapping" mechanism used for B
vitamers.
Catalytic Inertness: Without a functional group at Position 4, it cannot form the Schiff base linkage with amino acid substrates, which is the fundamental mechanism of B
catalysis.
Visualization of Metabolic Divergence
Figure 1: Metabolic fate comparison. Pyridoxine is successfully processed into the active cofactor PLP, while 2-AMMP acts as a metabolic dead-end due to the absence of the C5-hydroxyl anchor.
Reduction Step: Catalytic hydrogenation (Raney Ni or Pd/C) of the 2-cyano group yields the 2-aminomethyl group.
Critical Control: Protection of the 3-hydroxyl group (e.g., as a benzyl ether) is often required to prevent poisoning of the hydrogenation catalyst.
Analytical Separation (HPLC Method)
Because 2-AMMP contains a primary amine (basic) and Pyridoxine is amphoteric, standard C18 methods must be modified with ion-pairing agents.
Protocol: Ion-Pair HPLC for Pyridine Analogues
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 10 mM Sodium Heptanesulfonate (Ion-pairing agent) in Water, pH adjusted to 2.5 with Phosphoric Acid.
Why: Low pH suppresses the ionization of the phenolic OH; Heptanesulfonate pairs with the protonated amines (2-AMMP will be doubly charged: Pyridine-N + Amine-N).
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 5% B (Isocratic)
5-20 min: 5% -> 30% B
Detection:
UV: 290 nm (Characteristic of 3-hydroxypyridines).
Fluorescence: Ex 290 nm / Em 395 nm (Pyridoxine is highly fluorescent; 2-AMMP fluorescence will be pH dependent).
Expected Result:
Pyridoxine: Elutes earlier (more polar due to two -CH2OH groups).
2-AMMP: Elutes later (more hydrophobic due to 5-Methyl and ion-pairing with the 2-aminomethyl).
pKa Determination (Titration)
To confirm the electronic environment of the 2-aminomethyl group:
Dissolve 10 mg of 2-AMMP in 20 mL degassed water.
Perform potentiometric titration with 0.01 M NaOH and 0.01 M HCl.
Data Analysis: Look for two inflection points:
~5.0 (Pyridine Nitrogen).
~9.5 (Primary Amine side chain).
Note: Pyridoxine will only show the Pyridine/Phenol ionization (~5.0 and ~9.0).
References
Fitzpatrick, T. B., et al. (2007).[1] "Two independent routes of de novo vitamin B6 biosynthesis: not that different after all." Biochemical Journal, 407(1), 1–13.[1][2] Link[1]
Hellmann, H., & Mooney, S. (2010). "Vitamin B6: A Molecule for Human Health?" Molecules, 15(1), 442–459. Link
Royal Society of Chemistry. "The Chemistry and Biochemistry of Vitamin B6." In B Vitamins and Folate. Link
Cislak, F. E. (1948). "2-amino-5-methyl pyridine and process of making it." U.S. Patent 2,456,379. Link
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Aminomethyl)-5-methylpyridin-3-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure a safe laboratory environment. The proper management and disposal of chemical wa...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure a safe laboratory environment. The proper management and disposal of chemical waste are not merely procedural afterthoughts; they are integral to the integrity of our research and the well-being of our colleagues and community. This guide provides a detailed protocol for the safe disposal of 2-(Aminomethyl)-5-methylpyridin-3-ol, grounded in established safety principles and regulatory compliance.
A Note on Hazard Assessment: Specific safety data for 2-(Aminomethyl)-5-methylpyridin-3-ol is not extensively documented. Therefore, a cautious approach is mandatory. Based on the known hazards of structurally similar pyridine derivatives, such as 2-Amino-5-methylpyridine and 3-(Aminomethyl)pyridine, we must infer its potential hazards. These analogues are known to be toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation or burns[1][2][3]. Consequently, 2-(Aminomethyl)-5-methylpyridin-3-ol must be handled as a hazardous substance until proven otherwise.
Foundational Principles of Chemical Waste Management
All laboratory personnel must treat chemical waste as hazardous unless explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional[4]. The moment a chemical is no longer intended for use, it is classified as waste and must be managed according to stringent protocols[4]. Under no circumstances should pyridine compounds or their derivatives be disposed of down the drain or in regular trash[5][6].
Personal Protective Equipment (PPE) and Handling
Before handling the chemical in any form—pure, in solution, or as waste—ensure adherence to all personal protective equipment protocols. The causality here is direct: preventing exposure is the most effective safety measure.
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes, which could cause severe eye damage[7].
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility chart[5][8].
Body Protection: A fully buttoned lab coat must be worn to protect the skin[5].
Ventilation: All handling of 2-(Aminomethyl)-5-methylpyridin-3-ol waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[5][8].
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to create a closed loop of safety and compliance from the point of generation to final disposal.
Step 1: Waste Collection
Collect all waste forms of 2-(Aminomethyl)-5-methylpyridin-3-ol—including residues, solutions, and contaminated materials (e.g., pipette tips, absorbent pads)—in a designated hazardous waste container[5].
Causality: Consolidating all waste streams into a single, appropriate container prevents cross-contamination and simplifies the disposal process for EHS personnel.
Step 2: Container Selection
Use only compatible, sealable, and airtight waste containers[8]. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred[9].
Causality: Pyridine derivatives can be corrosive or reactive. Using an incompatible container can lead to degradation, leaks, and dangerous chemical reactions. The container must have a secure, screw-on cap to prevent the release of vapors[10].
Incompatibilities: Keep this waste stream separate from strong oxidizing agents and strong acids[7][8].
Causality: Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire, posing a significant safety risk[11]. Always maintain separate secondary containment bins for different hazard classes within a waste storage area[10].
Step 4: Labeling
Proper labeling is a critical and non-negotiable step for safety and regulatory compliance[9]. As soon as the first drop of waste enters the container, it must be labeled[4]. The label must include:
The full, unabbreviated chemical name: "Waste 2-(Aminomethyl)-5-methylpyridin-3-ol"[5].
A clear indication of the hazards (e.g., "Toxic," "Corrosive") based on the inferred properties of its chemical class[1][11].
The name and contact information of the generating researcher or lab[4].
Step 5: Storage
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation[9].
Storage Conditions: The area must be cool, dry, and well-ventilated, away from heat sources, direct sunlight, and ignition sources[5][12].
Secondary Containment: All liquid waste containers must be placed within a larger, chemically resistant secondary container to contain any potential leaks[4][10].
Location: Do not store waste containers on the floor or in a fume hood, as this can impede airflow and safe working conditions[10].
Step 6: Requesting Disposal
Once the waste container is full or is no longer being added to, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup[9]. Do not exceed the accumulation limits (e.g., 55 gallons) set by regulatory bodies and your institution[4][9].
Summary of Handling and Disposal Requirements
Requirement
Specification
Rationale
Personal Protective Equipment (PPE)
Chemical splash goggles, compatible gloves (e.g., nitrile), lab coat.
To prevent skin and eye contact with the potentially toxic and corrosive material[7].
To prevent leaks, vapor release, and container degradation[8][9].
Waste Labeling
"Hazardous Waste," full chemical name, hazard warnings, generator contact.
For clear identification, safety, and regulatory compliance[4][5].
Storage Location
Designated Satellite Accumulation Area (SAA) with secondary containment.
To ensure secure, safe, and contained storage pending disposal[9][10].
Incompatible Materials
Segregate from strong oxidizers and strong acids.
To prevent dangerous chemical reactions[7][8][11].
Final Disposal
Via the institution's certified EHS department or licensed contractor.
To ensure disposal is handled in a safe, environmentally sound, and legally compliant manner[13][14].
Disposal Decision Workflow
The following diagram outlines the procedural flow for the safe management and disposal of 2-(Aminomethyl)-5-methylpyridin-3-ol waste.
Caption: Disposal workflow for 2-(Aminomethyl)-5-methylpyridin-3-ol.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Evacuate & Ventilate: Evacuate all non-essential personnel from the area and ensure maximum ventilation, preferably within a fume hood[5].
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials[5][8].
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable hazardous waste container[15].
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste[4].
Report: Report the incident to your supervisor and EHS department, as per institutional protocol.
Trustworthiness: A Self-Validating Protocol
This guide is built on a foundation of trustworthiness and self-validation. By adhering to these steps, you create a system that inherently protects you and your colleagues. Proper labeling prevents accidental misuse of a waste container[12]. Segregation of incompatibles preempts dangerous reactions[11]. Storing waste in designated areas with secondary containment ensures that even in the case of a primary container failure, the material is contained[4][10]. Each step is a checkpoint that validates the safety of the entire process, ensuring compliance with federal, state, and local regulations[9][16].
References
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Chemical Waste Management. The University of Vermont Environmental Health and Safety. [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Standard Operating Procedure Pyridine. University of Washington. [Link]
Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
SAFETY DATA SHEET - 3-(Aminomethyl)pyridine. Thermo Fisher Scientific. [Link]
2-(Aminomethyl)pyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
Personal protective equipment for handling 2-(Aminomethyl)-5-methylpyridin-3-ol
Executive Summary & Hazard Architecture 2-(Aminomethyl)-5-methylpyridin-3-ol is a bifunctional pyridine intermediate frequently employed in fragment-based drug discovery (FBDD). Its structure features a basic primary ami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Architecture
2-(Aminomethyl)-5-methylpyridin-3-ol is a bifunctional pyridine intermediate frequently employed in fragment-based drug discovery (FBDD). Its structure features a basic primary amine, an acidic phenolic hydroxyl, and a lipophilic pyridine core.
This molecule presents a "Silent Hazard" : while often appearing as a benign solid, its aminomethyl moiety confers corrosivity similar to benzylamine, while the pyridine ring facilitates rapid dermal absorption.
Critical Safety Directive: Treat this substance as a Corrosive Toxicant (Skin Corr. 1B / Acute Tox. 3).[1][2][3] Do not rely on standard "organic solid" protocols.
Risk Assessment & Engineering Controls
Before PPE selection, the hierarchy of controls must be established. PPE is the final barrier, not the first.
Engineering Control Standards
Operation
Control Measure
Rationale
Weighing (<10 mg)
Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood
Prevents inhalation of fine dust; containment of cytotoxic potential.
Solubilization
Fume Hood (Face velocity: 0.5 m/s)
Vapors from amine-solvent mixtures can be lacrimatory.
Synthesis/Heating
Closed System / Reflux under N₂
Prevents oxidation (forming toxic N-oxides) and fugitive emissions.
Spill Cleanup
HEPA-filtered Vacuum or Wet-Wiping
Dry sweeping generates hazardous aerosols.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the permeation kinetics of pyridine derivatives and aliphatic amines. Standard nitrile gloves often degrade rapidly (breakthrough <15 mins) against pyridines.
PPE Selection Table
Body Zone
Hazard Class
Recommended Equipment
Technical Justification
Hand Protection
High Risk (Permeation)
Primary: Silver Shield® (Laminate) Outer: 5-8 mil Nitrile (Disposable)
Pyridines permeate nitrile rubber. Laminate provides chemical barrier; outer nitrile provides dexterity and grip.
Eye/Face
Corrosive (Alkaline)
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient. Amine vapors/dust can cause corneal edema ("blue haze") and permanent damage.
"Organic Basic Waste (pH > 9)" - List solvents explicitly.
Contaminated PPE
Yellow Bio/Chem Bag
Double-bagged and sealed before removal from the hood.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
European Chemicals Agency (ECHA). (2023). Substance Information: 2-(Aminomethyl)pyridine (Surrogate Data).[Link]
PubChem. (2024). Compound Summary: 2-(Aminomethyl)pyridine (Structural Analog). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link]